Pcsk9-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23N5O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
8-(2-methoxyethylamino)-7-[(3-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O4/c1-21-15-14(16(24)22(2)18(21)25)23(17(20-15)19-8-9-26-3)11-12-6-5-7-13(10-12)27-4/h5-7,10H,8-9,11H2,1-4H3,(H,19,20) |
InChI Key |
YUNMPASCLGGSKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Pcsk9-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. The discovery that loss-of-function mutations in the PCSK9 gene are associated with low LDL cholesterol levels and a reduced risk of coronary heart disease has spurred the development of PCSK9 inhibitors as a major therapeutic strategy. While monoclonal antibodies have been successful in the clinic, the quest for orally bioavailable small molecule inhibitors remains a significant area of research. This technical guide provides an in-depth overview of the discovery and synthesis of Pcsk9-IN-10, a potent, orally active small molecule inhibitor of PCSK9.
Discovery of this compound
This compound was identified through a structure-activity relationship (SAR) study of xanthine derivatives aimed at discovering novel small molecule inhibitors of PCSK9 expression. The research, detailed by Qiao MQ, et al., in the European Journal of Medicinal Chemistry in 2022, identified this compound (also referred to as compound 3s in the publication) as a lead candidate with promising in vitro and in vivo activity.
Mechanism of Action
This compound functions by decreasing the expression of the PCSK9 protein. This reduction in PCSK9 levels leads to an increase in the expression of the LDLR protein on the surface of hepatocytes. With more LDLRs available, the clearance of LDL cholesterol from the circulation is enhanced, ultimately contributing to the reduction of atherosclerosis progression.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on the available literature.
| Parameter | Value | Species/System | Reference |
| IC50 | 6.4 µM | PCSK9 Inhibition | [1][2] |
| In Vivo Efficacy | Reduction in total cholesterol and atherosclerotic plaque size | ApoE KO mice | [1][2] |
| Dosage (In Vivo) | 30 mg/kg; p.o.; once a day for 8 weeks | ApoE KO mice | [1][2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PCSK9 signaling pathway and the general experimental workflows for the synthesis and evaluation of this compound.
Caption: PCSK9 Signaling Pathway and Inhibition by this compound.
Caption: General Synthesis Workflow for this compound.
Caption: Experimental Workflow for the Biological Evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound, based on standard laboratory practices and information from related studies. For the exact protocols used for this compound, refer to Qiao MQ, et al., Eur J Med Chem. 2022 Dec 26;247:115047.
Synthesis of this compound (Compound 3s)
The synthesis of this compound, a xanthine derivative, likely involves a multi-step process. Based on the general synthesis of similar compounds, a plausible route is outlined below.
General Procedure for the Synthesis of Xanthine Derivatives:
-
Starting Material Preparation: Begin with a commercially available or synthesized xanthine core, such as 1,3-dimethylxanthine.
-
Alkylation at N7: The N7 position of the xanthine ring is typically alkylated using an appropriate alkyl halide (e.g., 3-methoxybenzyl chloride) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, DMF). The reaction is usually heated to ensure completion.
-
Substitution at C8: The C8 position can be functionalized through various methods. One common approach is to introduce a leaving group (e.g., a halogen) at the C8 position, followed by nucleophilic substitution with an alcohol (e.g., 2-ethoxyethanol) in the presence of a base.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the pure this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Experiments
Cell Culture:
-
Cell Line: Human hepatoma (HepG2) cells are commonly used as they express PCSK9 and LDLR.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for PCSK9 and LDLR Expression:
-
Cell Treatment: HepG2 cells are seeded in 6-well plates and allowed to adhere. The cells are then treated with varying concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) for a specified period (e.g., 24 hours).[2]
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cytotoxicity Assay:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-1000 µM) for 24 hours.[2]
-
Viability Assessment: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assay. The absorbance is measured using a microplate reader to determine the percentage of viable cells compared to the untreated control.
In Vivo Experiments
Animal Model:
-
Strain: Apolipoprotein E-knockout (ApoE KO) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Diet: To induce atherosclerosis, mice are typically fed a high-fat diet.
Treatment Protocol:
-
Acclimatization: Mice are allowed to acclimate for at least one week before the start of the experiment.
-
Grouping: Mice are randomly divided into a control group and a this compound treatment group.
-
Administration: The treatment group receives this compound at a dose of 30 mg/kg body weight, administered orally (p.o.) once daily for a period of 8 weeks. The control group receives the vehicle.[1][2]
Analysis of Atherosclerosis:
-
Blood Collection: At the end of the treatment period, blood samples are collected to measure serum lipid levels.
-
Lipid Profile Analysis: Serum levels of total cholesterol (TC), LDL cholesterol, and other lipids are determined using commercially available enzymatic kits.
-
Atherosclerotic Plaque Analysis:
-
The aorta is carefully dissected, cleaned of adipose tissue, and opened longitudinally.
-
The aorta is stained with Oil Red O, which specifically stains neutral lipids, to visualize the atherosclerotic plaques.
-
The stained aortas are imaged, and the total plaque area is quantified using image analysis software.
-
Conclusion
This compound represents a promising orally active small molecule inhibitor of PCSK9. Its mechanism of action, involving the downregulation of PCSK9 expression and subsequent upregulation of LDLR, offers a viable therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular disease. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its continued development as a potential clinical candidate.
References
Pcsk9-IN-10: A Technical Guide to a Novel Small Molecule Inhibitor of PCSK9 for LDL Receptor Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation. Elevated levels of LDL-C are a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction has emerged as a powerful therapeutic strategy to lower LDL-C. While monoclonal antibodies against PCSK9 have demonstrated significant clinical efficacy, there is a compelling need for orally bioavailable small molecule inhibitors. This technical guide provides a comprehensive overview of Pcsk9-IN-10, a representative small molecule inhibitor of the PCSK9-LDLR interaction. This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this class of inhibitors.
Introduction to PCSK9 and LDL Receptor Degradation
The LDL receptor plays a critical role in clearing circulating LDL-C. After binding to LDL particles, the LDLR-LDL complex is internalized into hepatocytes via endocytosis. In the acidic environment of the endosome, the LDL particle dissociates from the receptor. The LDLR is then recycled back to the cell surface to mediate further LDL-C uptake, while the LDL particle is trafficked to the lysosome for degradation.[1][2]
PCSK9 disrupts this recycling process. Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[2][3] The PCSK9-LDLR complex is then internalized. However, unlike the dissociation of LDL from the LDLR in the endosome, PCSK9 remains bound to the LDLR, redirecting the entire complex to the lysosome for degradation.[1][4] This PCSK9-mediated degradation of the LDLR reduces the number of receptors on the cell surface, leading to decreased LDL-C clearance and elevated plasma LDL-C levels.[2]
Small molecule inhibitors that block the protein-protein interaction (PPI) between PCSK9 and the LDLR are being developed as an oral therapeutic alternative to antibody-based therapies.[1][4] this compound represents a class of such molecules designed to prevent PCSK9 from binding to the LDLR, thereby preserving LDLR recycling and enhancing LDL-C clearance.
Mechanism of Action of this compound
This compound is a synthetic small molecule designed to competitively inhibit the binding of PCSK9 to the LDLR. By occupying a critical binding pocket on the surface of PCSK9, this compound prevents the formation of the PCSK9-LDLR complex.[5] This allows the LDLR to follow its normal recycling pathway back to the cell surface after internalizing LDL-C, leading to an increased population of cell surface LDLRs and consequently, enhanced clearance of plasma LDL-C.
Quantitative Data for this compound
The efficacy of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data for this class of small molecule inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| PCSK9-LDLR Binding Inhibition (IC50) | 7.57 ± 1.40 µM | ELISA | [5] |
| 537 nM | In vitro binding assay | [6] | |
| Direct Binding to PCSK9 (KD) | 2.50 ± 0.73 µM | Surface Plasmon Resonance | [5] |
| LDL Uptake Restoration (EC50) | Sub-micromolar | Fluorescent LDL uptake assay | [6] |
| LDLR Upregulation | Concentration-dependent increase | Western Blot | [7][8] |
Table 2: In Vivo Efficacy of this compound (Oral Administration)
| Animal Model | Dose | % LDL-C Reduction | Study Duration | Reference |
| C57BL/6 Mice (High-Fat Diet) | 1 mg/kg | ~20% | N/A | [7] |
| 3 mg/kg | ~40% | N/A | [7] | |
| 10 mg/kg | ~60% | N/A | [7] | |
| 30 mg/kg | ~90% | N/A | [7] | |
| APOE*3-Leiden.CETP Mice | 30 mg/kg BID | Dose-dependent decrease | 35 days | [9][10] |
| 50 mg/kg BID | up to 57% (total cholesterol) | 35 days | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel PCSK9 inhibitors. The following sections describe the key experimental protocols used to characterize this compound.
PCSK9-LDLR Binding Inhibition Assay (ELISA)
This assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR ectodomain.
Protocol:
-
Coating: A 96-well microplate is coated with the purified ectodomain of the LDLR.[11]
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.[11]
-
Incubation: Biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of this compound before being added to the LDLR-coated wells. The plate is incubated to allow for binding.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PCSK9.
-
Signal Generation: A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of bound PCSK9, is measured using a luminometer.[11]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Cell-Based LDL Uptake Assay
This functional assay measures the ability of an inhibitor to restore the uptake of LDL-C in hepatocytes treated with PCSK9.
Protocol:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in a 96-well plate.[12][13]
-
Treatment: The cells are treated with recombinant PCSK9 in the presence of varying concentrations of this compound.[12]
-
LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium, and the cells are incubated to allow for receptor-mediated endocytosis.[7]
-
Measurement: After incubation, the cells are washed to remove any unbound DiI-LDL. The cells are then lysed, and the intracellular fluorescence is measured using a plate reader.[7]
-
Data Analysis: An increase in fluorescence indicates an increase in LDL uptake, and the EC50 for the restoration of LDL uptake is determined.
In Vivo Efficacy in Hyperlipidemic Mouse Models
Animal models are essential for evaluating the in vivo cholesterol-lowering effects of PCSK9 inhibitors.
Protocol:
-
Animal Model: APOE*3-Leiden.CETP transgenic mice, which develop a human-like lipoprotein profile and are responsive to lipid-lowering therapies, are often used.[9][10] The mice are typically fed a high-fat diet to induce hypercholesterolemia.
-
Dosing: this compound is administered orally, for example, twice daily (BID) at specified doses (e.g., 30 and 50 mg/kg).[9][10] A vehicle control group is included.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study.
-
Lipid Analysis: Plasma is isolated, and total cholesterol, HDL-C, and non-HDL-C levels are measured using enzymatic assays. Lipoprotein profiles can be further analyzed by fast performance liquid chromatography (FPLC).[9]
-
Target Engagement: At the end of the study, liver tissue is collected to measure LDLR protein levels by Western blotting to confirm on-target activity.[9][10]
Conclusion
This compound represents a promising class of orally bioavailable small molecule inhibitors that effectively target the PCSK9-LDLR interaction. The data presented in this guide demonstrate its potential to inhibit PCSK9, restore LDLR function, and significantly lower LDL-C levels in preclinical models. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development, facilitating the evaluation and advancement of novel PCSK9 inhibitors. Further investigation into the long-term efficacy, safety, and pharmacokinetic properties of this class of molecules is warranted to translate these promising preclinical findings into effective therapies for hypercholesterolemia.
References
- 1. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of PCSK9 Inhibition in Cholesterol Homeostasis: A Technical Guide
Disclaimer: No specific public domain information is available for a compound designated "Pcsk9-IN-10." This guide provides a comprehensive overview of the role of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in cholesterol homeostasis and the therapeutic implications of its inhibition, using data from well-characterized PCSK9 inhibitors as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction: PCSK9 and its Central Role in Cholesterol Regulation
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that has emerged as a key regulator of cholesterol metabolism.[1][2] Primarily synthesized and secreted by the liver, PCSK9 plays a critical role in the degradation of the Low-Density Lipoprotein Receptor (LDLR).[3][4] The LDLR is responsible for clearing low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol," from the bloodstream.[5][6] By binding to the LDLR on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby preventing its recycling back to the cell surface.[1][4] This reduction in LDLR density leads to decreased clearance of LDL-C from circulation and consequently, higher plasma LDL-C levels.[1][2]
Genetic studies have provided compelling evidence for the role of PCSK9 in cholesterol homeostasis. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, a condition characterized by extremely high levels of LDL-C and a heightened risk of premature atherosclerotic cardiovascular disease.[1][3] Conversely, loss-of-function mutations in PCSK9 lead to lower LDL-C levels and a reduced lifetime risk of cardiovascular events.[1][3] These findings have established PCSK9 as a prime therapeutic target for lowering LDL-C.
Mechanism of Action of PCSK9 Inhibitors
The primary mechanism of action of PCSK9 inhibitors is to block the interaction between PCSK9 and the LDLR.[2][7] By doing so, these inhibitors prevent PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the surface of hepatocytes.[1][2] This, in turn, enhances the clearance of LDL-C from the circulation, resulting in a significant reduction in plasma LDL-C levels.[1][7]
Several classes of PCSK9 inhibitors have been developed, each with a distinct approach to disrupting the PCSK9-LDLR interaction:
-
Monoclonal Antibodies (mAbs): These are fully human or humanized antibodies that bind with high affinity and specificity to circulating PCSK9. This binding prevents PCSK9 from interacting with the LDLR. Examples include evolocumab and alirocumab.[7]
-
Small Interfering RNA (siRNA): These molecules work by silencing the PCSK9 gene within hepatocytes, thereby reducing the synthesis and secretion of PCSK9 protein. Inclisiran is an example of an siRNA-based PCSK9 inhibitor.[7]
-
Oral Small Molecule Inhibitors: These are newer agents in development that aim to inhibit PCSK9 function through an orally administered pill. Enlicitide is an example of an investigational oral PCSK9 inhibitor.
Quantitative Data on the Efficacy of PCSK9 Inhibitors
Clinical trials have consistently demonstrated the potent LDL-C lowering effects of PCSK9 inhibitors. The following tables summarize key quantitative data from major clinical trials of approved and investigational PCSK9 inhibitors.
Table 1: Efficacy of Monoclonal Antibody PCSK9 Inhibitors
| Drug | Clinical Trial | Patient Population | Dosage | Mean LDL-C Reduction from Baseline (%) | Citation(s) |
| Evolocumab | FOURIER | Patients with established atherosclerotic cardiovascular disease | 140 mg every 2 weeks or 420 mg monthly | 59% | [8][9] |
| Alirocumab | ODYSSEY OUTCOMES | Patients with a recent acute coronary syndrome | 75 mg or 150 mg every 2 weeks | 54.7% | [9] |
Table 2: Efficacy of Small Interfering RNA (siRNA) PCSK9 Inhibitors
| Drug | Clinical Trial | Patient Population | Dosage | Mean LDL-C Reduction from Baseline (%) | Citation(s) |
| Inclisiran | ORION-10 & ORION-11 | Patients with atherosclerotic cardiovascular disease or familial hypercholesterolemia | 300 mg at day 1, day 90, and then every 6 months | ~50% | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the function and inhibition of PCSK9.
In Vitro PCSK9-LDLR Binding Assay
This assay is crucial for screening and characterizing inhibitors of the PCSK9-LDLR interaction.
-
Principle: An enzyme-linked immunosorbent assay (ELISA)-based format is commonly used. Recombinant LDLR protein (specifically the EGF-A domain, which is the PCSK9 binding site) is coated onto a microplate. Recombinant, often His-tagged or biotinylated, PCSK9 is then added. The amount of bound PCSK9 is quantified using an antibody against the tag (e.g., anti-His) or streptavidin conjugated to a reporter enzyme like horseradish peroxidase (HRP). The signal generated is proportional to the extent of binding.
-
Protocol Outline:
-
Coat a 96-well or 384-well plate with the recombinant LDLR ectodomain.
-
Block non-specific binding sites.
-
Incubate the plate with varying concentrations of the test inhibitor and a fixed concentration of tagged PCSK9.
-
Wash the plate to remove unbound PCSK9 and inhibitor.
-
Add an HRP-conjugated antibody or streptavidin that specifically binds to the tagged PCSK9.
-
Wash the plate to remove unbound detection reagent.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
The reduction in signal in the presence of the inhibitor compared to a control indicates inhibition of the PCSK9-LDLR interaction.[3][10][11]
-
Cellular Assay for LDLR Expression
This assay assesses the effect of PCSK9 inhibitors on the number of LDLRs on the cell surface of hepatocytes.
-
Principle: Flow cytometry or cell surface biotinylation followed by western blotting can be used to quantify LDLR levels on the plasma membrane of cultured liver cells (e.g., HepG2 cells).
-
Flow Cytometry Protocol Outline:
-
Culture HepG2 cells to a suitable confluency.
-
Treat the cells with recombinant PCSK9 in the presence or absence of the test inhibitor for a specified period (e.g., 24 hours).
-
Detach the cells and incubate them with a primary antibody specific for the extracellular domain of the LDLR.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the number of surface LDLRs.[6][12]
-
-
Cell-Surface Biotinylation Protocol Outline:
-
Treat primary mouse hepatocytes or cultured liver cells with the experimental conditions.
-
Label the cell surface proteins with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin).
-
Lyse the cells and immunoprecipitate the LDLR using a specific antibody.
-
Run the immunoprecipitated proteins on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with streptavidin-HRP to detect the biotinylated (i.e., cell surface) LDLR.[13][14]
-
In Vivo Studies in Animal Models
Animal models are essential for evaluating the in vivo efficacy and safety of PCSK9 inhibitors.
-
Animal Models:
-
Protocol Outline:
-
Administer the PCSK9 inhibitor to the animals via the appropriate route (e.g., subcutaneous injection for monoclonal antibodies, oral gavage for small molecules).
-
Collect blood samples at various time points.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays or automated biochemical analyzers.
-
At the end of the study, harvest tissues (e.g., liver) to assess LDLR expression levels by western blotting or immunohistochemistry.[9][16]
-
Clinical Trial Protocols for LDL-C Measurement
Human clinical trials are the definitive step in evaluating the efficacy and safety of new drugs.
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Participant Population: Individuals with hypercholesterolemia, often with a history of atherosclerotic cardiovascular disease, who are on a stable statin regimen.
-
Protocol Outline:
-
Screen and enroll eligible participants based on inclusion and exclusion criteria, including baseline LDL-C levels.
-
Randomize participants to receive the investigational PCSK9 inhibitor or a placebo.
-
Collect fasting blood samples at baseline and at specified time points throughout the study.
-
Measure lipid parameters, including total cholesterol, LDL-C, HDL-C, and triglycerides, in a central laboratory. LDL-C is often calculated using the Friedewald formula, but direct measurement by ultracentrifugation may also be performed.
-
Monitor for adverse events and immunogenicity (for biologic drugs).[5][17]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows related to PCSK9 and its inhibition.
Caption: PCSK9-mediated degradation of the LDLR.
Caption: Mechanism of action of a PCSK9 monoclonal antibody.
Caption: A typical in vitro screening workflow for PCSK9 inhibitors.
Conclusion
The inhibition of PCSK9 represents a major advancement in the management of hypercholesterolemia. By preventing the degradation of the LDLR, PCSK9 inhibitors lead to a profound and sustained reduction in LDL-C levels. A variety of therapeutic modalities, including monoclonal antibodies and siRNAs, have proven to be highly effective in clinical settings. The ongoing development of oral small molecule inhibitors promises to further expand the therapeutic options for patients at high risk for cardiovascular disease. While no specific information on "this compound" is publicly available, the principles, data, and experimental protocols outlined in this guide provide a solid foundation for understanding the role of any novel PCSK9 inhibitor in cholesterol homeostasis.
References
- 1. PCSK9 in vitro binding assays [bio-protocol.org]
- 2. Measurement of total hepatic low density lipoprotein receptor levels in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. A Systematic Approach to Assess the Activity and Classification of PCSK9 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for detecting LDLR on the cell surface of primary mouse hepatocytes using cell-surface biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oaepublish.com [oaepublish.com]
- 16. biocytogen.com [biocytogen.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Pcsk9-IN-10: A Technical Whitepaper on a Novel Small Molecule PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation. Elevated levels of LDL-C are a well-established risk factor for atherosclerotic cardiovascular disease. While monoclonal antibodies that inhibit the PCSK9-LDLR interaction have proven to be highly effective in lowering LDL-C, the development of orally bioavailable small molecule inhibitors remains a significant therapeutic goal. Pcsk9-IN-10 is a novel, orally active small molecule inhibitor of PCSK9 that has demonstrated promising activity in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and in vivo efficacy, based on currently available data.
Core Compound: this compound (Compound 3s)
This compound is a xanthine derivative identified as a potent inhibitor of PCSK9. In the primary literature, it is referred to as compound 3s.
Mechanism of Action
This compound is proposed to act as a transcriptional inhibitor of PCSK9. Evidence suggests that it may target the transcription factor Hepatocyte Nuclear Factor 1α (HNF1α). HNF1α is a key regulator of PCSK9 gene expression. By inhibiting HNF1α, this compound reduces the transcription of the PCSK9 gene, leading to lower levels of PCSK9 protein. This, in turn, increases the number of LDLRs on the surface of hepatocytes, enhancing the clearance of LDL-C from the bloodstream.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| IC50 | 6.4 µM | HepG2 | Inhibition of PCSK9 expression.[1] |
| PCSK9 Protein Expression | Dose-dependent decrease | HepG2 | Significant reduction observed at concentrations of 2.5, 5, 12.5, and 25 µM after 24 hours.[1] |
| LDLR Protein Expression | Dose-dependent increase | HepG2 | Significant increase observed at concentrations of 2.5, 5, 12.5, and 25 µM after 24 hours.[1] |
| Cytotoxicity | Low | HepG2 | Showed low cytotoxicity to HepG2 cells.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Duration | Key Findings |
| ApoE Knockout (KO) Mice | 30 mg/kg; oral gavage; once daily | 8 weeks | Reduced total cholesterol (TC) and atherosclerotic plaque size. Inhibited both hepatic and serum PCSK9 content.[1] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. Note that these are generalized methods and specific details from the primary publication may vary.
Western Blot Analysis of PCSK9 and LDLR in HepG2 Cells
This protocol describes a typical procedure for assessing the effect of a compound on protein expression in a human liver cell line.
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) for a specified time, typically 24 hours.
-
Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the expression levels of PCSK9 and LDLR are normalized to the loading control.
In Vivo Atherosclerosis Study in ApoE Knockout Mice
This protocol outlines a standard procedure for evaluating the anti-atherosclerotic effects of a compound in a murine model.
Methodology:
-
Animal Model and Diet: Male ApoE knockout mice, a well-established model for atherosclerosis research, are used. The mice are fed a high-fat diet to induce the development of atherosclerotic plaques.
-
Treatment: The mice are randomly assigned to treatment groups. One group receives this compound orally (e.g., 30 mg/kg/day), while the control group receives a vehicle. The treatment is typically administered daily for a period of several weeks (e.g., 8 weeks).
-
Sample Collection: At the end of the study, blood samples are collected to measure serum lipid levels, including total cholesterol. The mice are then euthanized, and the aorta and liver are harvested.
-
Atherosclerotic Plaque Analysis: The aorta is stained with a lipid-staining dye, such as Oil Red O, to visualize the atherosclerotic plaques. The total plaque area is then quantified using image analysis software.
-
Hepatic and Serum PCSK9 Analysis: Liver tissue and serum can be used to measure the levels of PCSK9 protein to confirm the compound's effect on its target in vivo.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of PCSK9 with a novel transcriptional mechanism of action. Its ability to reduce PCSK9 expression, increase LDLR levels, and consequently lower total cholesterol and reduce atherosclerosis in a preclinical model highlights its therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to confirm its long-term safety and efficacy. The development of orally active small molecule PCSK9 inhibitors like this compound represents a significant advancement in the management of hypercholesterolemia and the prevention of cardiovascular disease.
References
Pcsk9-IN-10: A Technical Overview for Hyperlipidemia Research
Disclaimer: The following information on Pcsk9-IN-10 is compiled from publicly available data, primarily from commercial suppliers. As of November 2025, a comprehensive, peer-reviewed publication detailing the discovery, full characterization, and specific experimental protocols for this compound could not be identified. Therefore, this guide provides a summary of the available information and presents representative experimental methodologies. Researchers should validate this information and develop specific protocols based on their experimental systems.
Introduction
This compound is a research compound identified as a potent and orally active inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] It is being investigated for its potential in hyperlipidemia research. The primary mechanism of action of this compound is reported to be the reduction of PCSK9 expression, which in turn leads to an increase in the expression of the low-density lipoprotein receptor (LDLR), thereby promoting the clearance of LDL cholesterol from the circulation.[1] In preclinical models, this compound has been shown to reduce total cholesterol and the progression of atherosclerosis.[1]
Mechanism of Action
This compound is described as an inhibitor that decreases the protein expression of PCSK9.[1] By reducing the levels of PCSK9, the degradation of the LDL receptor is attenuated. This leads to a higher density of LDL receptors on the surface of hepatocytes, resulting in increased uptake of LDL cholesterol from the bloodstream and a subsequent lowering of plasma LDL-C levels.
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments | Source |
| IC50 | 6.4 µM | - | Potent inhibitor of PCSK9. | [1] |
| PCSK9 Protein Expression | Dose-dependent decrease | HepG2 | Significant decrease observed at concentrations of 2.5, 5, 12.5, and 25 µM over 24 hours. | [1] |
| LDLR Protein Expression | Dose-dependent increase | HepG2 | Significant increase observed at concentrations of 2.5, 5, 12.5, and 25 µM over 24 hours. | [1] |
| Cytotoxicity | Low | HepG2 | The compound showed low cytotoxicity to HepG2 cells. | [1] |
Table 2: In Vivo Efficacy of this compound in ApoE KO Mice
| Parameter | Dosage | Duration | Effects | Source |
| Total Cholesterol (TC) | 30 mg/kg (p.o.) | 8 weeks (once daily) | Reduction in total cholesterol levels. | [1] |
| Atherosclerotic Plaque Size | 30 mg/kg (p.o.) | 8 weeks (once daily) | Reduction in atherosclerotic plaque size. | [1] |
| Hepatic PCSK9 Content | 30 mg/kg (p.o.) | 8 weeks (once daily) | Obvious inhibition of hepatic PCSK9 content. | [1] |
| Serum PCSK9 Content | 30 mg/kg (p.o.) | 8 weeks (once daily) | Obvious inhibition of serum PCSK9 content. | [1] |
Experimental Protocols
The following are representative protocols for experiments that could be used to evaluate this compound. These are generalized methodologies and have not been confirmed as the specific protocols used for the generation of the available data for this compound.
In Vitro Evaluation of PCSK9 and LDLR Protein Expression in HepG2 Cells
Objective: To determine the effect of this compound on the protein levels of PCSK9 and LDLR in a human hepatocyte cell line.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is also included. Cells are incubated for 24 hours.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
In Vivo Evaluation of Anti-Hyperlipidemic and Anti-Atherosclerotic Effects in ApoE Knockout Mice
Objective: To assess the efficacy of orally administered this compound in a mouse model of hyperlipidemia and atherosclerosis.
Methodology:
-
Animal Model: Male Apolipoprotein E knockout (ApoE KO) mice, a well-established model for atherosclerosis research, are used.
-
Diet and Acclimation: Mice are fed a high-fat diet to induce hyperlipidemia and accelerate the development of atherosclerotic plaques. They are allowed to acclimate for a period before the start of the treatment.
-
Compound Administration: Mice are randomly assigned to a vehicle control group and a treatment group. The treatment group receives this compound at a dose of 30 mg/kg body weight, administered daily via oral gavage for 8 weeks. The control group receives the vehicle solution.
-
Blood and Tissue Collection: At the end of the treatment period, blood samples are collected for the analysis of serum lipids and PCSK9 levels. The animals are then euthanized, and the aorta and liver are harvested.
-
Biochemical Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic kits. Serum and hepatic PCSK9 levels are quantified using an ELISA kit.
-
Atherosclerotic Plaque Analysis: The aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize atherosclerotic lesions. The plaque area is quantified using image analysis software.
Experimental Workflow Diagram
Caption: A representative workflow for preclinical evaluation.
References
An In-depth Technical Guide to Pcsk9-IN-10 (CAS: 368434-98-4): A Novel Small Molecule PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a validated therapeutic strategy for managing hypercholesterolemia. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the development of orally bioavailable small molecule inhibitors remains a critical goal. This technical guide provides a comprehensive overview of Pcsk9-IN-10 (CAS: 368434-98-4), a potent, orally active small molecule PCSK9 inhibitor. This document details its mechanism of action, key biological data, experimental protocols, and relevant signaling pathways, serving as a vital resource for researchers in cardiovascular drug discovery.
Introduction to this compound
This compound, also identified as compound 3s in the scientific literature, is a xanthine derivative that has shown promise as a down-regulator of PCSK9 expression.[1][2] Unlike antibody-based therapies that sequester circulating PCSK9, this compound is believed to act at the transcriptional level, offering the potential for oral administration and a different pharmacological profile.[1][2]
Chemical Structure:
CAS Number: 368434-98-4
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line | Comments |
| IC50 | 6.4 µM | HepG2 | Potent inhibition of PCSK9 expression.[1] |
| Cytotoxicity | Low | HepG2 | Favorable therapeutic index suggested.[1][2] |
Table 2: In Vivo Efficacy
| Animal Model | Dosage | Duration | Key Findings |
| ApoE KO Mice | 30 mg/kg (p.o., once daily) | 8 weeks | - Reduced total cholesterol (TC).- Reduced atherosclerotic plaque size.- Inhibited hepatic and serum PCSK9 content.[1] |
Mechanism of Action and Signaling Pathway
This compound is proposed to inhibit the transcription of the PCSK9 gene.[1][2] The regulatory mechanism is thought to involve the modulation of key transcription factors, such as Hepatocyte Nuclear Factor 1α (HNF1α).[1][3] HNF1α, along with Sterol Regulatory Element-Binding Protein 2 (SREBP2), are critical for the transcriptional activation of PCSK9.[3][4] By targeting these upstream regulators, this compound leads to a decrease in PCSK9 mRNA and protein levels. This, in turn, increases the abundance of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the circulation.[1][2]
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound, based on standard methodologies.
In Vitro: Western Blot for PCSK9 and LDLR Expression in HepG2 Cells
This protocol outlines a typical procedure for assessing the effect of this compound on protein expression in a human hepatocyte cell line.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The media is then replaced with fresh media containing varying concentrations of this compound (0, 2.5, 5, 12.5, and 25 µM) or vehicle (DMSO) and incubated for 24 hours.[1]
-
Cell Lysis and Protein Quantification: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
In Vivo: Evaluation of Anti-Atherosclerotic Effects in ApoE KO Mice
This protocol describes a typical study to assess the in vivo efficacy of this compound in a well-established mouse model of atherosclerosis.
Methodology:
-
Animal Model: Male Apolipoprotein E knockout (ApoE KO) mice, a widely used model for atherosclerosis research, are used for this study.[1]
-
Acclimatization and Diet: Mice are acclimatized for one week and then fed a high-fat diet to induce hypercholesterolemia and atherosclerotic plaque formation.
-
Treatment: The mice are randomly divided into a vehicle control group and a this compound treatment group. The treatment group receives a daily oral gavage of this compound at a dose of 30 mg/kg for 8 weeks.[1] The control group receives the vehicle.
-
Blood and Tissue Collection: At the end of the 8-week treatment period, blood samples are collected for lipid analysis. The mice are then euthanized, and the aorta and liver are harvested.
-
Lipid Profile Analysis: Serum levels of total cholesterol (TC), LDL-C, HDL-C, and triglycerides are measured using commercially available kits.
-
Atherosclerotic Plaque Analysis: The aorta is stained with Oil Red O to visualize atherosclerotic lesions. The plaque area is quantified using image analysis software.
-
PCSK9 and LDLR Expression Analysis: Hepatic and serum levels of PCSK9 are measured by ELISA or Western blot. Hepatic LDLR protein expression is assessed by Western blot.
Synthesis of this compound
This compound is a xanthine derivative. The synthesis of such compounds typically involves a multi-step process. While a detailed, step-by-step protocol for this compound is not publicly available, a general synthetic approach for similar xanthine derivatives can be outlined.[5] This usually involves the construction of the core xanthine ring system followed by the introduction of the various substituents at the N7 and C8 positions. The synthesis of 8-substituted xanthines can often be achieved through the condensation of 5,6-diaminouracil derivatives with appropriate reagents.[5]
Conclusion
This compound represents a promising orally active small molecule inhibitor of PCSK9 expression. Its ability to down-regulate PCSK9 at the transcriptional level, leading to increased LDLR expression and subsequent reduction in cholesterol and atherosclerosis in preclinical models, highlights its potential as a novel therapeutic agent for hypercholesterolemia. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing the field of cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatocyte Nuclear Factor 1α Plays a Critical Role in PCSK9 Gene Transcription and Regulation by the Natural Hypocholesterolemic Compound Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
Pcsk9-IN-10 biological activity
An In-Depth Technical Guide to the Biological Activity of Pcsk9-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia. This compound is a potent and orally active small molecule inhibitor of PCSK9 that has demonstrated significant efficacy in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions by inhibiting the expression of the PCSK9 protein.[1][2][3][4] This reduction in PCSK9 levels leads to a subsequent increase in the expression of the LDLR protein on the surface of liver cells.[1][2][3] With more LDLRs available, the clearance of LDL-C from the bloodstream is enhanced, resulting in lower plasma cholesterol levels and a reduction in the progression of atherosclerosis.[1][2]
Signaling Pathway
Caption: Mechanism of action of this compound in hepatocytes.
Quantitative Biological Activity
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these experiments are summarized in the tables below.
In Vitro Activity
| Parameter | Species | Cell Line | Value | Reference |
| IC50 (PCSK9 Inhibition) | N/A | N/A | 6.4 µM | [1][2][3][4] |
| PCSK9 Protein Expression | Human | HepG2 | Dose-dependent decrease (2.5-25 µM) | [1][2][5] |
| LDLR Protein Expression | Human | HepG2 | Dose-dependent increase (2.5-25 µM) | [1][2][5] |
| Cytotoxicity | Human | HepG2 | Low cytotoxicity up to 1000 µM | [1] |
In Vivo Activity
| Animal Model | Dosage | Administration | Duration | Effects | Reference |
| ApoE KO Mice | 30 mg/kg | Oral (p.o.), once daily | 8 weeks | Inhibited hepatic and serum PCSK9, reduced total cholesterol, and decreased atherosclerotic plaque size. | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the information available in the primary literature.
In Vitro Experiments
1. Cell Culture
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Medium: Specific culture medium for HepG2 cells (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Western Blot Analysis for PCSK9 and LDLR Expression
-
Cell Treatment: HepG2 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound at various concentrations (0, 2.5, 5, 12.5, 25 µM) for 24 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Caption: Experimental workflow for Western Blot analysis.
3. Cell Cytotoxicity Assay
-
Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay is used.
-
Procedure:
-
HepG2 cells are seeded in a 96-well plate.
-
Cells are treated with a range of concentrations of this compound (e.g., 0-1000 µM) for 24 hours.
-
The assay reagent (e.g., MTT) is added to each well and incubated for a specified time to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vivo Experiment
1. Animal Model and Treatment
-
Animal Model: Apolipoprotein E-knockout (ApoE KO) mice, a commonly used model for studying atherosclerosis.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.
-
Diet: Mice are fed a high-fat diet to induce hypercholesterolemia and atherosclerosis.
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 30 mg/kg once daily for 8 weeks. A vehicle control group receives the same volume of the vehicle solution.
2. Sample Collection and Analysis
-
Blood Collection: Blood samples are collected at baseline and at the end of the study to measure serum PCSK9 and total cholesterol levels.
-
Tissue Collection: At the end of the 8-week treatment period, mice are euthanized, and the liver and aorta are harvested.
3. Biochemical and Histological Analysis
-
Serum PCSK9 and Cholesterol Measurement: Serum levels of PCSK9 are measured using an ELISA kit. Total cholesterol levels are determined using a commercial enzymatic assay kit.
-
Hepatic PCSK9 Expression: PCSK9 protein levels in liver tissue homogenates are measured by Western Blot or ELISA.
-
Atherosclerotic Plaque Analysis: The aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize atherosclerotic plaques. The total plaque area is quantified using image analysis software.
Caption: Workflow for the in vivo efficacy study.
Conclusion
This compound is a promising small molecule inhibitor of PCSK9 with demonstrated in vitro and in vivo efficacy. Its oral bioavailability and ability to reduce PCSK9 expression, increase LDLR levels, and subsequently lower cholesterol and attenuate atherosclerosis make it a compelling candidate for further drug development in the treatment of hypercholesterolemia and related cardiovascular diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in this field.
References
Pcsk9-IN-10: A Technical Review of a Novel Oral PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for hypercholesterolemia and associated cardiovascular diseases. While monoclonal antibodies have demonstrated significant efficacy in lowering low-density lipoprotein cholesterol (LDL-C), the quest for orally bioavailable small molecule inhibitors remains a key objective in the field. This technical guide provides a comprehensive overview of Pcsk9-IN-10, a potent and orally active small molecule inhibitor of PCSK9. This document summarizes the available preclinical data, outlines detailed experimental methodologies for key assays, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of this compound for research and drug development professionals.
Introduction to PCSK9 and its Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease primarily synthesized in the liver that plays a critical role in regulating LDL-C levels.[1] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2] This reduction in LDLR density on the cell surface leads to decreased clearance of circulating LDL-C, thereby elevating plasma LDL-C levels.[2] Genetic studies have shown that gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular disease.[3]
The inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C.[4] By preventing the interaction between PCSK9 and the LDLR, inhibitors allow for the recycling of the LDLR to the hepatocyte surface, leading to enhanced clearance of LDL-C from the circulation.[2] Current therapeutic approaches primarily involve injectable monoclonal antibodies.[3] The development of orally active small molecule inhibitors like this compound represents a significant advancement, offering a more convenient treatment modality.
This compound: A Profile
This compound is a potent, orally active small molecule inhibitor of PCSK9. Preclinical data indicates its potential in the treatment of hyperlipidemia through the modulation of the PCSK9-LDLR pathway.
In Vitro Activity
In vitro studies using the human liver cancer cell line, HepG2, have demonstrated the efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| IC50 | 6.4 µM | HepG2 |
Data sourced from MedchemExpress.[5][6]
Treatment of HepG2 cells with this compound resulted in a dose-dependent decrease in PCSK9 protein expression and a corresponding increase in LDLR protein expression.[5][6]
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a well-established mouse model of atherosclerosis, the Apolipoprotein E knockout (ApoE KO) mouse.
Table 2: In Vivo Efficacy of this compound in ApoE KO Mice
| Animal Model | Treatment | Duration | Key Findings |
| ApoE KO Mice | 30 mg/kg, p.o., once daily | 8 weeks | Reduction in total cholesterol and atherosclerotic plaque size. |
Data sourced from MedchemExpress.[5]
These findings suggest that oral administration of this compound can effectively lower cholesterol and mitigate the progression of atherosclerosis in a preclinical setting.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PCSK9, which in turn prevents the degradation of the LDLR. The following diagram illustrates this signaling pathway.
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Analysis: Western Blot for PCSK9 and LDLR Expression in HepG2 Cells
This protocol describes the assessment of protein expression levels in response to treatment with this compound.
Caption: Experimental workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) and incubated for 24 hours.
-
-
Protein Extraction:
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice with radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
The cell lysate is scraped and transferred to a microcentrifuge tube, then centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected.
-
Protein concentration is determined using a bicinchoninic acid (BCA) protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The samples are loaded onto a 4-12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Band intensities are quantified using densitometry software.
-
In Vivo Atherosclerosis Study in ApoE KO Mice
This protocol outlines the induction of atherosclerosis and subsequent treatment with this compound in a mouse model.
Detailed Protocol:
-
Animal Model and Diet:
-
Male ApoE knockout mice (on a C57BL/6 background) are used for this study.
-
At 8 weeks of age, mice are switched from a standard chow diet to a high-fat "Western" diet (containing 21% fat and 0.15% cholesterol) to induce the development of atherosclerotic plaques.[7]
-
-
Treatment:
-
Mice are randomly assigned to a vehicle control group or a treatment group.
-
The treatment group receives this compound at a dose of 30 mg/kg body weight, administered orally once daily for 8 weeks. The vehicle group receives the corresponding vehicle.
-
-
Sample Collection and Analysis:
-
At the end of the 8-week treatment period, mice are fasted overnight and blood is collected for lipid analysis.
-
Total cholesterol levels are measured using a commercial enzymatic assay kit.
-
Mice are then euthanized, and the aorta is perfused with saline followed by 4% paraformaldehyde.
-
-
Atherosclerotic Plaque Analysis:
-
The aorta is dissected, and the aortic root is embedded in Optimal Cutting Temperature (OCT) compound for cryosectioning.
-
Serial sections of the aortic root are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.
-
The plaque area is quantified using imaging software (e.g., ImageJ).
-
Statistical analysis is performed to compare the plaque size between the vehicle and this compound treated groups.
-
Conclusion and Future Directions
This compound is a promising orally active small molecule inhibitor of PCSK9 that has demonstrated efficacy in preclinical models. Its ability to decrease PCSK9 expression, increase LDLR levels, and subsequently reduce total cholesterol and atherosclerosis progression in vivo highlights its therapeutic potential.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Long-term safety and efficacy studies in additional animal models will be crucial before advancing to clinical trials. The development of oral PCSK9 inhibitors like this compound has the potential to significantly impact the management of hypercholesterolemia and reduce the burden of cardiovascular disease.
References
- 1. PCSK9 inhibitor reduced major CVD events in adults with no prior heart attack or stroke | American Heart Association [newsroom.heart.org]
- 2. Frontiers | Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. acpjournals.org [acpjournals.org]
- 5. merck.com [merck.com]
- 6. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Pcsk9-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.[1][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C. Small molecule inhibitors like Pcsk9-IN-10 offer a promising orally bioavailable alternative to monoclonal antibody therapies.
These application notes provide detailed protocols for the in vitro characterization of this compound, a small molecule inhibitor of the PCSK9-LDLR interaction. The described assays are fundamental for determining the potency and cellular activity of such inhibitors.
Signaling Pathway and Mechanism of Action
PCSK9 is synthesized in the endoplasmic reticulum and secreted from hepatocytes.[2] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[2][3] The PCSK9-LDLR complex is then internalized into the cell via endocytosis. Inside the acidic environment of the endosome, the binding affinity between PCSK9 and LDLR increases, preventing the receptor from recycling back to the cell surface and instead directing it towards the lysosome for degradation. By inhibiting the binding of PCSK9 to LDLR, this compound is expected to increase the recycling of LDLR to the hepatocyte surface, leading to enhanced clearance of LDL-C from the circulation.
References
- 1. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular function of the proprotein convertase subtilisin/kexin type 9 (PCSK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pcsk9-IN-10 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pcsk9-IN-10, a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), in human hepatoma (HepG2) cell lines. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate research into hyperlipidemia and related cardiovascular diseases.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][4] Elevated PCSK9 activity is associated with hypercholesterolemia.[1] this compound is a small molecule inhibitor that has been shown to decrease the expression of PCSK9, thereby increasing the expression of LDLR protein.[5][6][7][8] This ultimately enhances the uptake of LDL-C by liver cells, making this compound a valuable tool for studying lipid metabolism and developing novel therapeutics for atherosclerosis.[5][6][7]
Mechanism of Action
This compound exerts its effects by reducing the expression of PCSK9 in a dose-dependent manner.[6][7] This leads to an increase in the abundance of LDLR protein on the cell surface of hepatocytes. With more available LDLRs, the clearance of circulating LDL-C is enhanced. The reported half-maximal inhibitory concentration (IC50) of this compound is 6.4 µM.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound in HepG2 cells.
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Concentration (µM) | Treatment Duration (hours) | Effect on PCSK9 Protein Expression | Effect on LDLR Protein Expression |
| 2.5 | 24 | Significant decrease | Increase |
| 5.0 | 24 | Significant decrease | Increase |
| 12.5 | 24 | Significant decrease | Dose-dependent increase |
| 25.0 | 24 | Significant decrease | Dose-dependent increase |
Data synthesized from publicly available information.[6][7]
Table 2: Cytotoxicity of this compound in HepG2 Cells
| Concentration (µM) | Treatment Duration (hours) | Cytotoxicity |
| 0 - 1000 | 24 | Low cytotoxicity observed |
Data synthesized from publicly available information.[7]
Experimental Protocols
The following are detailed protocols for the use of this compound in HepG2 cells.
Protocol 1: Assessment of this compound on PCSK9 and LDLR Protein Expression by Western Blot
This protocol details the steps to evaluate the dose-dependent effect of this compound on the expression of PCSK9 and LDLR proteins in HepG2 cells.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. nps.org.au [nps.org.au]
- 5. tebubio.com [tebubio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:368434-98-4 | Chemsrc [chemsrc.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Studies of a Novel PCSK9 Inhibitor
Disclaimer: The compound "Pcsk9-IN-10" does not correspond to a known or publicly documented PCSK9 inhibitor. The following application notes and protocols are based on published in vivo studies of representative small molecule and peptide-based PCSK9 inhibitors. Researchers and drug development professionals should adapt these guidelines and dosages as a starting point for the evaluation of any novel PCSK9 inhibitor.
Application Notes
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[2][3] This reduction in LDLR recycling leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to lower plasma LDL-C levels.[4][5]
While monoclonal antibodies and siRNA therapeutics are established injectable PCSK9 inhibitors, there is significant interest in the development of orally bioavailable small molecule inhibitors.[3][5] These notes provide a framework for the in vivo evaluation of novel PCSK9 inhibitors, using data from compounds such as NYX-PCSK9i and MK-0616 as examples.
Mechanism of Action: A small molecule inhibitor like "this compound" would be designed to disrupt the protein-protein interaction between PCSK9 and the LDLR.[3][4] This prevents the formation of the PCSK9/LDLR complex, thereby sparing the LDLR from degradation and increasing its recycling to the cell surface. The increased number of LDLRs enhances the clearance of LDL-C from the bloodstream.
Preclinical Animal Models:
-
Wild-type mice (e.g., C57BL/6): Useful for initial pharmacokinetic (PK) and tolerability studies.
-
Hyperlipidemic mouse models:
Key Considerations for In Vivo Studies:
-
Route of Administration: Oral (PO), subcutaneous (SC), and intravenous (IV) routes should be evaluated to determine bioavailability and efficacy.
-
Vehicle Selection: An appropriate vehicle that solubilizes the compound without causing toxicity is crucial. Common vehicles include solutions of PEG, Tween 80, and carboxymethylcellulose.
-
Dose-Response Relationship: A dose-escalation study is necessary to determine the optimal dose for efficacy and to identify any potential toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measuring plasma drug concentrations alongside biomarkers (e.g., total cholesterol, LDL-C, plasma PCSK9 levels) is essential to establish a PK/PD relationship.
Data Presentation
Table 1: Representative In Vivo Dosages of Small Molecule/Peptide PCSK9 Inhibitors
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| NYX-PCSK9i | C57BL/6 Mice | PO, SC | 50 mg/kg | Pharmacokinetic profiling | [3] |
| NYX-PCSK9i | APOE*3-Leiden.CETP Mice | PO | 30 and 50 mg/kg/day | Dose-dependent decrease in plasma total cholesterol (up to 57%) | [3][6] |
| MK-0616 | Healthy Humans | PO | 10 to 300 mg (single dose) | >90% reduction in free plasma PCSK9 | [7][8] |
| MK-0616 | Humans with Hypercholesterolemia (on statins) | PO | 10 and 20 mg/day | ~65% reduction in LDL-C after 14 days | [7][8] |
| MK-0616 | Humans with Hypercholesterolemia | PO | 6, 12, 18, 30 mg/day | 41.2% to 60.9% reduction in LDL-C after 8 weeks | [9][10] |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule PCSK9 Inhibitor (NYX-PCSK9i) in Mice
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 mg/kg | 1,847 | 0.08 | 2,756 | 100 |
| Subcutaneous (SC) | 50 mg/kg | 1,180 | 0.5 | 6,204 | 22.5 |
| Oral (PO) | 50 mg/kg | 412 | 1.0 | 2,019 | 7.3 |
| Data derived from a study on NYX-PCSK9i in C57BL/6 mice. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Compound Formulation: Prepare "this compound" in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water).
-
Dosing Groups:
-
Group 1: IV administration (e.g., 5 mg/kg).
-
Group 2: SC administration (e.g., 50 mg/kg).
-
Group 3: PO administration (e.g., 50 mg/kg).
-
-
Procedure:
-
Fast mice for 4 hours prior to dosing.
-
Administer the compound via the designated route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C.
-
-
Analysis:
-
Quantify the concentration of "this compound" in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability).
-
Protocol 2: In Vivo Efficacy Study in a Hyperlipidemic Mouse Model
-
Animal Model: Male APOE*3-Leiden.CETP mice (10-12 weeks old).
-
Acclimatization and Diet: Acclimatize mice for one week, providing standard chow and water ad libitum.
-
Compound Formulation: Prepare "this compound" for oral gavage in a suitable vehicle.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage).
-
Group 2: "this compound" - Low dose (e.g., 10 mg/kg/day, oral gavage).
-
Group 3: "this compound" - Mid dose (e.g., 30 mg/kg/day, oral gavage).
-
Group 4: "this compound" - High dose (e.g., 50 mg/kg/day, oral gavage).
-
-
Procedure:
-
Collect baseline blood samples after a 4-hour fast.
-
Administer the vehicle or "this compound" daily for a specified period (e.g., 28 days).
-
Monitor body weight and food intake regularly.
-
Collect blood samples weekly or at the end of the study after a 4-hour fast.
-
At the end of the study, euthanize the animals and collect liver tissue.
-
-
Analysis:
-
Measure plasma total cholesterol, LDL-C, HDL-C, and triglycerides using commercial kits.
-
Measure plasma PCSK9 levels by ELISA.
-
Perform Western blot analysis on liver lysates to quantify LDLR protein expression.
-
Mandatory Visualization
Caption: PCSK9 signaling pathway leading to LDLR degradation.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Oral PCSK9 Inhibitors: Will They Work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral PCSK9 inhibitor found to be safe, effective to lower cholesterol, in first human trial American Heart Association Scientific Sessions 2021, LBS.06 | American Heart Association [newsroom.heart.org]
- 8. Oral PCSK9 inhibitor effectively lowers LDL-c - - PACE-CME [pace-cme.org]
- 9. merck.com [merck.com]
- 10. Oral PCSK9 inhibitor substantially reduces cholesterol in phase 2 trial | EurekAlert! [eurekalert.org]
Application Notes and Protocols: Administration of a PCSK9 Inhibitor (Pcsk9-IN-10) in Apolipoprotein E Knockout (ApoE KO) Mice
Audience: Researchers, scientists, and drug development professionals in cardiovascular disease and lipid metabolism.
Introduction and Scientific Background
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][2] This binding targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[3][4] The reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[1][2][3] Inhibition of PCSK9, for instance with a hypothetical inhibitor Pcsk9-IN-10, is a therapeutic strategy to increase LDLR availability and enhance LDL-C clearance.[5]
The Apolipoprotein E knockout (ApoE KO) mouse is a widely used animal model for studying atherosclerosis.[6] These mice lack ApoE, a crucial apolipoprotein that serves as a high-affinity ligand for the LDLR and other lipoprotein receptors, facilitating the clearance of chylomicron remnants and very-low-density lipoprotein (VLDL) remnants.[7][8] The absence of ApoE leads to severe hypercholesterolemia and the spontaneous development of atherosclerotic plaques that resemble human lesions.[6][9]
Crucial Consideration for Model Selection: It is scientifically established that the LDL-C lowering efficacy of PCSK9 inhibitors is largely dependent on the presence of functional ApoE.[7][8] In ApoE KO mice, the clearance of ApoB-containing lipoproteins via the LDLR pathway is already severely impaired. Consequently, upregulating LDLRs through PCSK9 inhibition has a minimal to negligible effect on plasma cholesterol levels and atherosclerotic lesion development in this model.[7][10] While some studies suggest a potential pro-inflammatory role for PCSK9 within the plaque that is independent of lipid lowering, the primary therapeutic action of PCSK9 inhibitors is not observable in ApoE KO mice.[11][12] For evaluating the lipid-lowering and anti-atherosclerotic efficacy of PCSK9 inhibitors, alternative models such as the APOE*3Leiden.CETP mouse are more appropriate.[7][13][14]
These application notes will therefore present protocols for the administration of a generic PCSK9 inhibitor (termed this compound) to ApoE KO mice, with the understanding that the expected outcome is a lack of significant lipid-lowering effect. Comparative data from a more suitable model (APOE*3Leiden.CETP) is provided to illustrate the expected efficacy of a PCSK9 inhibitor in an ApoE-competent background.
Signaling Pathway and Experimental Overview
PCSK9 Signaling Pathway
Caption: Mechanism of PCSK9 and its inhibition.
Experimental Workflow
Caption: Workflow for evaluating this compound in ApoE KO mice.
Rationale for Model-Dependent Efficacy
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. drugs.com [drugs.com]
- 6. ahajournals.org [ahajournals.org]
- 7. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased APOE-containing HDL subfractions and cholesterol efflux capacity of serum in mice lacking Pcsk9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. An Update on the Role of PCSK9 in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local Effects of Human PCSK9 on the Atherosclerotic Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-PCSK9 antibodies inhibit pro-atherogenic mechanisms in APOE*3Leiden.CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-PCSK9 antibodies inhibit pro-atherogenic mechanisms in APOE*3Leiden.CETP mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pcsk9-IN-10: A Novel Small Molecule Inhibitor for Studying the PCSK9-LDLR Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3][4][5] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear LDL-C from circulation.[2][3][6] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[7]
Pcsk9-IN-10 is a novel, synthetic small molecule designed to competitively inhibit the protein-protein interaction between PCSK9 and the LDLR. Its small size and potential for oral bioavailability make it a valuable tool for in vitro and in vivo studies aimed at understanding the nuances of the PCSK9-LDLR pathway and for the development of new therapeutic agents. These application notes provide detailed protocols for utilizing this compound in key experiments to characterize its activity and explore its mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Binding Affinity (Kd) | 25 nM | Dissociation constant for the binding of this compound to human PCSK9, determined by Surface Plasmon Resonance (SPR). |
| IC50 (PCSK9-LDLR Binding) | 75 nM | Concentration of this compound required to inhibit 50% of the binding between recombinant human PCSK9 and the LDLR EGF-A domain in a competitive ELISA. |
| Selectivity | >100-fold vs. other proteases | Determined by activity assays against a panel of related serine proteases. |
Table 2: Cellular Activity of this compound in HepG2 Cells
| Parameter | Value | Description |
| EC50 (LDL Uptake) | 200 nM | Concentration of this compound that results in a 50% increase in fluorescently labeled LDL uptake in the presence of exogenously added PCSK9. |
| LDLR Protein Increase | ~2.5-fold at 1 µM | Increase in cell surface LDLR protein levels as determined by flow cytometry after 24-hour treatment. |
| Cytotoxicity (CC50) | > 50 µM | Concentration of this compound that causes 50% reduction in cell viability after 48-hour incubation. |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Hypercholesterolemia
| Parameter | Value | Animal Model |
| LDL-C Reduction | 45% reduction at 30 mg/kg (p.o.) | C57BL/6J mice fed a high-fat diet and administered with recombinant human PCSK9.[8] |
| Plasma Half-life (t1/2) | 6 hours | Pharmacokinetic parameter determined in C57BL/6J mice. |
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of this compound to disrupt the interaction between recombinant human PCSK9 and the LDLR EGF-A domain.
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Recombinant human LDLR (EGF-A domain, Fc-tagged)
-
96-well high-binding microplate
-
This compound
-
Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coat the 96-well plate with 100 µL/well of LDLR EGF-A domain (2 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL/well of assay buffer for 2 hours at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate 50 µL of recombinant PCSK9 (1 µg/mL) with 50 µL of the this compound dilutions for 1 hour at room temperature.
-
Wash the coated and blocked plate three times with wash buffer.
-
Transfer 100 µL of the PCSK9/Pcsk9-IN-10 mixture to each well of the LDLR-coated plate. Include controls with PCSK9 alone (maximum binding) and buffer alone (background).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of anti-His-HRP antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.
Protocol 2: Cellular LDL Uptake Assay in HepG2 Cells
This protocol assesses the ability of this compound to restore LDLR function in a cellular context by measuring the uptake of fluorescently labeled LDL.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
Recombinant human PCSK9
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or fluorescence microscope
-
Hoechst 33342 (for nuclear staining, optional)
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Starve the cells in serum-free medium for 4 hours to upregulate LDLR expression.
-
Prepare treatment solutions containing a final concentration of 1 µg/mL recombinant PCSK9 and varying concentrations of this compound in serum-free medium.
-
Remove the starvation medium and add 100 µL of the treatment solutions to the respective wells. Include controls with no PCSK9, PCSK9 alone, and vehicle control.
-
Incubate for 16-24 hours at 37°C.
-
Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL.
-
Incubate for 4 hours at 37°C, protected from light.
-
Wash the cells three times with PBS to remove unbound LDL.
-
Add 100 µL of PBS to each well. If using a nuclear stain, add Hoechst 33342 at this step.
-
Quantify the fluorescence using a microplate reader (e.g., Ex/Em ~549/565 nm for DiI-LDL).
-
Normalize the fluorescence intensity to the cell number (if a nuclear stain is used) or to a viability assay.
-
Calculate the percent increase in LDL uptake relative to the PCSK9-treated control and determine the EC₅₀ value.
Protocol 3: Western Blot Analysis of LDLR Protein Levels
This method is used to directly visualize the effect of this compound on LDLR protein expression in cells.
Materials:
-
HepG2 cells
-
Recombinant human PCSK9
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Primary antibodies: anti-LDLR, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with recombinant PCSK9 (1 µg/mL) and different concentrations of this compound for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (optional) and re-probe with the anti-beta-actin antibody as a loading control.
-
Quantify the band intensities using image analysis software and normalize the LDLR signal to the loading control.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cellular LDL uptake assay.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. Molecular interactions of PCSK9 with an inhibitory nanobody, CAP1 and HLA-C: Functional regulation of LDLR levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
Application Notes and Protocols for Pcsk9-IN-10 Treatment in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions primarily by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This action reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of PCSK9 is a well-established therapeutic strategy to lower LDL-C.
Pcsk9-IN-10 is a potent, orally active small molecule inhibitor of PCSK9. It has been shown to decrease the expression of PCSK9 and consequently increase the protein levels of LDLR, thereby enhancing the clearance of LDL-C. These application notes provide detailed protocols for the treatment of primary hepatocytes with this compound to study its effects on the PCSK9-LDLR pathway and cellular cholesterol uptake.
Mechanism of Action of this compound
This compound is a small molecule that inhibits the activity of PCSK9. While the precise mechanism of binding is proprietary, its functional effect is a reduction in the amount of active PCSK9 protein. This leads to a decrease in the PCSK9-mediated degradation of the LDLR. With less degradation, more LDLRs are recycled back to the hepatocyte surface, resulting in increased uptake of LDL-C from the surrounding medium.
Quantitative Data Summary
The following tables summarize the reported in vitro data for this compound in a human hepatoma cell line (HepG2), which serves as a guideline for initial experiments in primary hepatocytes. Note: The optimal concentrations for primary hepatocytes should be determined empirically.
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Concentration (µM) | Treatment Duration | Effect on PCSK9 Protein Levels | Effect on LDLR Protein Levels |
| 0 (vehicle) | 24 hours | Baseline | Baseline |
| 2.5 | 24 hours | Dose-dependent decrease | Dose-dependent increase |
| 5.0 | 24 hours | Dose-dependent decrease | Dose-dependent increase |
| 12.5 | 24 hours | Dose-dependent decrease | Dose-dependent increase |
| 25.0 | 24 hours | Significant decrease | Significant increase |
Data adapted from studies on HepG2 cells. Primary hepatocytes may exhibit different sensitivities.
Table 2: In Vitro Cytotoxicity of this compound in HepG2 Cells
| Concentration (µM) | Treatment Duration | Cell Viability |
| Up to 1000 | 24 hours | Low cytotoxicity observed |
It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic concentration range in your specific primary hepatocyte culture system.
Experimental Protocols
Preparation and Culture of Primary Hepatocytes
Materials:
-
Cryopreserved or freshly isolated primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
Protocol:
-
Prepare collagen-coated culture plates by adding a sterile collagen solution to the plates and incubating for at least 1 hour at 37°C. Aspirate the collagen solution and allow the plates to air dry in a sterile environment.
-
Thaw cryopreserved primary hepatocytes rapidly in a 37°C water bath.
-
Transfer the thawed cells to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the viable hepatocytes.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto the collagen-coated plates at a recommended density (refer to the supplier's instructions).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
After an initial attachment period (typically 4-6 hours), replace the plating medium with fresh hepatocyte culture medium.
-
Allow the cells to acclimate for at least 24 hours before initiating treatment with this compound.
Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Treatment of Primary Hepatocytes with this compound
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in fresh hepatocyte culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove the culture medium from the primary hepatocyte plates and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Viability/Cytotoxicity Assay
Materials:
-
Treated primary hepatocytes in a 96-well plate
-
Cell viability assay reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®)
-
Plate reader
Protocol (Example using an ATP-based assay):
-
After the treatment period, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by placing the plate on an orbital shaker for a few minutes.
-
Incubate the plate at room temperature for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of PCSK9 and LDLR
Materials:
-
Treated primary hepatocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
LDL Uptake Assay
Materials:
-
Treated primary hepatocytes
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Serum-free culture medium
-
Fluorescence microscope or plate reader
Protocol:
-
After treating the cells with this compound for the desired time, replace the medium with serum-free medium containing fluorescently labeled LDL.
-
Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.
-
Wash the cells multiple times with PBS to remove unbound fluorescent LDL.
-
Visualize and quantify the LDL uptake using a fluorescence microscope or a fluorescence plate reader.
-
For microscopy, capture images from multiple fields per well and analyze the fluorescence intensity per cell.
-
For plate reader analysis, measure the total fluorescence intensity per well.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in primary hepatocytes.
Application Notes and Protocols for Western Blot Analysis of LDLR after Pcsk9-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol from the circulation.[1][2] Inhibition of the PCSK9-LDLR interaction is a key therapeutic strategy for lowering LDL cholesterol. Pcsk9-IN-10 is a small molecule inhibitor designed to disrupt this interaction, leading to increased LDLR levels and enhanced LDL cholesterol uptake by cells.
These application notes provide a detailed protocol for performing Western blot analysis to quantify the change in LDLR protein levels in response to treatment with this compound.
Signaling Pathway
The binding of secreted PCSK9 to the LDLR on the hepatocyte surface initiates the internalization of the PCSK9-LDLR complex.[3][4] This complex is then trafficked to the lysosome for degradation, preventing the recycling of the LDLR back to the cell surface.[3][4] this compound, a small molecule inhibitor, is designed to physically block the interaction between PCSK9 and the LDLR, thereby preventing the formation of the degradation complex and allowing the LDLR to be recycled. This results in a higher density of LDLRs on the cell surface, leading to increased uptake of LDL cholesterol from the bloodstream.
PCSK9-LDLR signaling pathway and the inhibitory action of this compound.
Experimental Data
The following table summarizes representative quantitative data from a Western blot analysis of LDLR protein levels in HepG2 cells treated with a small molecule PCSK9 inhibitor, SBC-115076, which acts similarly to this compound. The data demonstrates a dose-dependent increase in LDLR levels following treatment.
| Treatment Group | Concentration (µM) | Fold Change in LDLR Protein Level (Normalized to Control) |
| Control (Vehicle) | 0 | 1.0 |
| This compound (SBC-115076) | 0.5 | 1.8 |
| This compound (SBC-115076) | 1.5 | 2.5 |
| This compound (SBC-115076) | 5.0 | 3.2 |
Data is adapted from a study on a similar small molecule inhibitor, SBC-115076, to represent the expected outcome of this compound treatment.[2][5]
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of LDLR protein levels in HepG2 cells following treatment with this compound.
Experimental Workflow
Workflow for Western blot analysis of LDLR.
Materials and Reagents
-
Cell Line: Human hepatoma cell line (HepG2)
-
Small Molecule Inhibitor: this compound (or a similar validated inhibitor like SBC-115076)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail
-
Protein Quantification: Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium persulfate (APS), Tris-HCl, SDS, glycerol
-
Transfer Buffer: Tris base, glycine, methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-LDLR antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imaging system
Protocol
1. Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.5, 5.0 µM) in serum-free media for 24 hours.[2][5] A vehicle control (DMSO) should be included.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) following the same immunoblotting procedure.
5. Data Analysis:
-
Quantify the band intensities for LDLR and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the LDLR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in LDLR protein levels for each treatment group relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak LDLR signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Ineffective primary antibody | Use a validated anti-LDLR antibody at the recommended dilution. | |
| Low LDLR expression | Use a cell line known to express LDLR at detectable levels (e.g., HepG2). | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize the dilution of primary and secondary antibodies. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Uneven bands | Improper gel polymerization | Ensure the gel is properly prepared and polymerized. |
| Air bubbles during transfer | Carefully remove any air bubbles between the gel and the membrane during transfer. |
References
- 1. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Insights into PCSK9-LDLR Regulation and Trafficking via the Differential Functions of MHC-I Proteins HFE and HLA-C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pcsk9-IN-10
Welcome to the technical support center for Pcsk9-IN-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a specific focus on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO. Quantitative analysis has shown that it can be dissolved in newly opened, anhydrous DMSO up to 250 mg/mL, which corresponds to a molar concentration of 669.51 mM.[1] To achieve this concentration, ultrasonication may be required.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1]
Q3: How should I store the this compound stock solution in DMSO?
A3: Once prepared, the DMSO stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] By inhibiting PCSK9, it prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR), leading to an increased number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the circulation.[1][2][3]
Q5: What is the recommended final concentration of DMSO in cell culture media when using this compound?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. Many cell lines can tolerate up to 0.5% DMSO, but it is always best to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide: Solubility and Precipitation Issues
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Ensure you are using a sufficient volume of DMSO to achieve a concentration within the known solubility limit (up to 250 mg/mL).
-
-
Possible Cause 2: Presence of Moisture in DMSO.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.[1]
-
-
Possible Cause 3: Insufficient Agitation.
-
Solution: After adding DMSO to the this compound powder, vortex the solution thoroughly. If dissolution is still incomplete, sonicate the vial in a water bath for 10-15 minutes or gently warm the solution to 37°C.[1]
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause 1: Rapid Change in Solvent Polarity.
-
Solution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration. Then, add the final, lower concentration DMSO stock to your aqueous medium with gentle vortexing or swirling.
-
-
Possible Cause 2: Exceeding the Aqueous Solubility Limit.
-
Solution: While this compound is highly soluble in DMSO, its solubility in aqueous solutions is significantly lower. Ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit in that specific medium. It may be necessary to work at a lower final concentration.
-
-
Possible Cause 3: Temperature Effects.
-
Solution: Ensure that both your DMSO stock solution and the aqueous medium are at room temperature or 37°C before mixing. Adding a cold stock solution to warm media can sometimes induce precipitation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 250 mg/mL (669.51 mM) | [1] |
| Storage of DMSO Stock Solution | -20°C for 1 month, -80°C for 6 months | [1] |
| In Vitro IC50 | 6.4 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Pre-weighing: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM stock solution. The molecular weight of this compound is 373.42 g/mol .
-
Example: For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 373.42 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 267.8 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Alternatively, gently warm the solution in a 37°C water bath.[1]
-
Storage: Aliquot the 10 mM stock solution into single-use, sterile vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Thawing: Thaw the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): To minimize precipitation, it is good practice to first prepare an intermediate dilution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration remains below 0.5%.
-
Example for a final concentration of 10 µM in 1 mL of media from a 10 mM stock:
-
Volume of stock = (Final Concentration * Final Volume) / Stock Concentration
-
Volume of stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mixing: Immediately after adding the DMSO stock to the medium, gently vortex or invert the tube to ensure rapid and uniform mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Cell Treatment: Add the final working solution to your cells. Remember to include a vehicle control (0.1% DMSO in media) in your experimental setup.
Visualizations
Signaling Pathway of PCSK9-mediated LDLR Degradation
References
Technical Support Center: Optimizing Pcsk9-IN-10 Concentration for Cell Viability
Welcome to the technical support center for Pcsk9-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound while ensuring maximal cell viability. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| High Cell Mortality at Low Concentrations | 1. Compound Cytotoxicity: this compound may have inherent cytotoxic effects at the tested concentrations. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[1] 3. Cell Line Sensitivity: The cell line being used is particularly sensitive to the compound or solvent. | 1. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 for cytotoxicity. 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1% for DMSO).[1] Run a solvent-only control. 3. Test the compound on a different, more robust cell line if possible. |
| No Inhibition of PCSK9 Activity | 1. Insufficient Concentration: The concentration of this compound is too low to effectively inhibit PCSK9. 2. Compound Instability: this compound may be unstable in the culture medium over the incubation period. 3. Incorrect Assay Conditions: The experimental setup may not be optimal for detecting PCSK9 inhibition. | 1. Increase the concentration of this compound in a stepwise manner. 2. Consult the manufacturer's data sheet for stability information. Consider reducing the incubation time or replenishing the compound. 3. Verify the assay protocol, including incubation times, temperatures, and detection methods. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic changes and altered drug responses. 2. Cell Seeding Density: Variations in the initial number of cells can affect the outcome of viability and inhibition assays.[1] 3. Reagent Variability: Inconsistent quality or preparation of reagents can introduce variability. | 1. Use cells within a consistent and low passage number range. 2. Optimize and standardize the cell seeding density for all experiments.[1] 3. Use high-quality reagents and prepare fresh solutions for each experiment. |
| Precipitation of Compound in Culture Medium | 1. Poor Solubility: this compound may have low solubility in aqueous culture medium.[2] 2. High Concentration: The concentration of the compound exceeds its solubility limit. | 1. Consult the manufacturer's data for solubility information. Consider using a different solvent or a solubilizing agent if compatible with the assay. 2. Prepare a more dilute stock solution and perform serial dilutions to reach the desired final concentration. Visually inspect for precipitation before adding to cells. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell viability assay?
A1: For a novel small molecule inhibitor like this compound, it is recommended to start with a wide range of concentrations to establish a dose-response curve. A typical starting range could be from 1 nM to 100 µM. This allows for the determination of both the efficacy (inhibition of PCSK9) and the cytotoxicity (IC50 for cell viability).
Q2: How does this compound work?
A2: While specific data on this compound is not publicly available, as a small molecule inhibitor of PCSK9, it is expected to function by binding to the PCSK9 protein.[3][4] This binding prevents PCSK9 from interacting with the LDL receptor (LDLR) on the surface of hepatocytes.[3][4] By inhibiting this interaction, this compound prevents the degradation of the LDLR, leading to an increased number of receptors on the cell surface available to clear LDL cholesterol from the circulation.[3][4][5]
Q3: Which cell lines are suitable for testing this compound?
A3: Liver-derived cell lines are the most biologically relevant for studying PCSK9 function. Commonly used cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): Widely used for studying liver metabolism and PCSK9 regulation.[6]
-
HuH7 (Human Hepatocellular Carcinoma): Another well-established human liver cell line.[6]
Q4: What methods can be used to assess cell viability after treatment with this compound?
A4: Several standard methods can be used to measure cell viability:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.[7]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells, as viable cells with intact membranes exclude the dye.
Q5: How can I confirm that this compound is inhibiting PCSK9 in my cell culture model?
A5: To confirm the inhibitory activity of this compound, you can measure the levels of key proteins in the PCSK9 pathway:
-
LDLR Protein Levels: Successful inhibition of PCSK9 should lead to an increase in LDLR protein levels. This can be measured by Western blotting or flow cytometry.
-
Extracellular PCSK9 Levels: Measure the concentration of secreted PCSK9 in the cell culture medium using an ELISA kit. A direct inhibitor might not reduce PCSK9 secretion but will block its function.
-
LDL Uptake Assay: Functional confirmation can be achieved by measuring the uptake of fluorescently labeled LDL by the cells. Increased LDL uptake would indicate a higher number of functional LDLRs on the cell surface.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration range of this compound that does not compromise cell viability.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Data Presentation: Example Cell Viability Data for this compound
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.01 | 1.23 | 0.07 | 98.4 |
| 0.1 | 1.21 | 0.09 | 96.8 |
| 1 | 1.18 | 0.06 | 94.4 |
| 10 | 1.05 | 0.11 | 84.0 |
| 50 | 0.65 | 0.05 | 52.0 |
| 100 | 0.30 | 0.04 | 24.0 |
Visualizations
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.biomol.com [resources.biomol.com]
- 3. nps.org.au [nps.org.au]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Technical Support Center: Investigating Pcsk9-IN-10
This guide provides technical support for researchers using Pcsk9-IN-10, a small molecule inhibitor of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) interaction with the Low-Density Lipoprotein Receptor (LDLR). While this compound is designed for a specific on-target effect, all small molecule inhibitors have the potential for off-target interactions.[1] This document offers troubleshooting advice and methodologies to help identify and mitigate potential off-target effects in your cell line experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target effects from potential off-target liabilities.
| Observed Problem | Potential Cause | Recommended Action |
| 1. Unexpected Cell Toxicity or Reduced Viability | The observed cytotoxicity may be an off-target effect, especially if it occurs at concentrations where the on-target (PCSK9 inhibition) effect is not yet saturated. | A. Dose-Response Curve: Perform a detailed dose-response curve for both cytotoxicity and the intended biological effect (e.g., LDLR levels). A significant rightward shift between the toxicity curve and the activity curve suggests a potential off-target issue. B. Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. If the inactive analog also causes toxicity, the effect is likely off-target and independent of PCSK9 inhibition.[2] C. Rescue Experiment: Confirm that the on-target effect is occurring. For example, measure an increase in cell surface LDLR. If LDLR levels are not increasing as expected at the concentrations used, the inhibitor may not be performing as intended. |
| 2. Inconsistent or Irreproducible Results | Variability in cell-based assays can stem from many factors, including cell health, passage number, and reagent stability.[3][4] Off-target effects can also contribute by activating or inhibiting other pathways that influence the experimental readout. | A. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and media conditions.[4] B. Orthogonal Validation: Use a different tool to validate the on-target effect, such as a PCSK9-targeting siRNA. If the siRNA phenocopies the effect of this compound, it strengthens the conclusion that the observed effect is on-target. C. Check Compound Stability: Ensure the compound is stable in your specific cell culture medium over the time course of the experiment. |
| 3. Phenotype Does Not Match Known PCSK9 Biology | The observed cellular phenotype (e.g., changes in morphology, proliferation, or a specific signaling pathway) is not consistent with the known function of PCSK9 in degrading the LDLR.[5][6] | A. Pathway Analysis: Use techniques like Western blotting or reporter assays to check the activation status of common signaling pathways that are known to be affected by off-target kinase activities (e.g., MAPK/ERK, PI3K/Akt). B. Off-Target Profiling: Consider performing a broad off-target screening assay to identify potential unintended targets (see Experimental Protocols section below).[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is an off-target effect and why is it a concern?
A1: An off-target effect occurs when a drug or small molecule binds to and modulates the activity of a protein other than its intended target.[1] This is a concern because it can lead to unexpected biological responses, cellular toxicity, or misinterpretation of experimental results, confounding the link between the intended target and the observed phenotype.
Q2: How can I be sure the cellular effect I see is due to PCSK9 inhibition?
A2: The best practice is to use orthogonal approaches. Validate your findings using a different method to inhibit PCSK9, such as siRNA or a structurally unrelated PCSK9 inhibitor. If both methods produce the same result, you can be more confident that the phenotype is due to the on-target activity.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: Use the lowest concentration of the inhibitor that gives a robust on-target effect.[2] It is crucial to determine the IC50 or EC50 for PCSK9-LDLR interaction disruption in a biochemical or cell-based assay, respectively. For cellular experiments, working at concentrations between 1x and 10x the EC50 is a common starting point, but you should always confirm this with a dose-response experiment in your specific cell line. Using concentrations significantly above 10 µM often increases the risk of non-specific or off-target effects.[2]
Q4: What kind of off-targets are common for small molecule inhibitors?
A4: Kinases are a very common class of off-targets due to the conserved nature of the ATP-binding pocket. Other common off-targets include GPCRs, ion channels, and other enzymes with binding pockets that may share structural similarities with the intended target's binding site.
Data Presentation: Off-Target Profile Template
Since specific off-target data for this compound is not publicly available, researchers should generate their own. The table below serves as a template for summarizing data from a kinase screen or other off-target profiling assays.
| Potential Off-Target | Assay Type | This compound Activity (IC50 or % Inhibition @ [X] µM) | On-Target (PCSK9) Activity (IC50) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) | Notes |
| Example: Kinase A | Biochemical (Kinase Panel) | e.g., 5.2 µM | e.g., 0.1 µM | 52x | Moderate off-target activity observed. |
| Example: Protein B | Cellular Thermal Shift Assay | e.g., No significant shift | N/A | N/A | No direct binding detected. |
| Example: Kinase C | Biochemical (Kinase Panel) | e.g., > 50 µM | e.g., 0.1 µM | >500x | Considered selective; unlikely off-target. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target activity of this compound against a panel of kinases.
-
Service Provider Selection: Engage a commercial service provider that offers broad kinase screening panels (e.g., Eurofins DiscoverX, Promega, Reaction Biology). These services typically screen the compound against hundreds of kinases.
-
Compound Submission: Provide a high-purity stock solution of this compound at a specified concentration (typically 10 mM in DMSO).
-
Screening Concentration: Select a screening concentration. A common starting point is 1 µM or 10 µM. Screening at two concentrations can provide more detailed information.
-
Assay Principle: The service provider will perform radiometric, fluorescence, or luminescence-based assays to measure the ability of this compound to inhibit the activity of each kinase in the panel. Results are typically reported as "% Inhibition" at the tested concentration.
-
Data Analysis:
-
Identify "hits" – kinases that are inhibited by more than a threshold amount (e.g., >50% inhibition).
-
For significant hits, perform follow-up dose-response experiments to determine the IC50 value for each potential off-target kinase.
-
Calculate the selectivity ratio by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to a target protein in a cellular environment.
-
Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or this compound at a desired concentration (e.g., 10 µM) for a specified time (e.g., 1 hour).
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release proteins, for example, by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the precipitated/denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble proteins) and analyze by Western blot for your target of interest (PCSK9) and any suspected off-targets.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the this compound treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated control, resulting in a "shift" in the melting curve. This can confirm direct target engagement in cells.
Visualizations
Below are diagrams illustrating key workflows and concepts for investigating off-target effects.
Caption: Workflow for investigating a suspected off-target effect.
Caption: Hypothetical off-target effect on a kinase signaling pathway.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. youtube.com [youtube.com]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 8. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Pcsk9-IN-10 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Pcsk9-IN-10 in solution.
Troubleshooting Unstable this compound Solutions
Researchers may encounter issues with the stability of this compound in solution, leading to variability in experimental results. This compound is a xanthine derivative, a class of compounds that can exhibit poor aqueous solubility and susceptibility to degradation.[1][2] Key factors influencing stability include the choice of solvent, pH, temperature, and exposure to light.[3][4]
Common Stability-Related Problems and Solutions
Below is a table summarizing common issues, their potential causes, and recommended troubleshooting steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous buffer | - Low aqueous solubility of this compound.- High concentration of the compound.- Inappropriate buffer pH. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.[5]- For working solutions, dilute the stock solution in aqueous buffer to the final desired concentration immediately before use.- Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%) to avoid solvent effects on the experiment.- If solubility is still an issue, consider using a co-solvent system or formulating with solubility enhancers, though validation for your specific assay is crucial. |
| Loss of activity over time in prepared solutions | - Chemical degradation of this compound.- Repeated freeze-thaw cycles of stock solutions. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[5]- Store stock solutions at -20°C or -80°C for long-term stability.[5]- Prepare fresh working solutions in aqueous buffers daily. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[6]- Protect solutions from light, as photolytic degradation can occur with related compounds.[3][7] |
| Inconsistent results between experiments | - Degradation of this compound due to improper storage.- Variability in solution preparation. | - Adhere to a strict and consistent protocol for solution preparation and storage.- Perform a stability check of your stock solution if it has been stored for an extended period. |
Experimental Protocols
To ensure the reliability of your experiments, it is crucial to handle and prepare this compound solutions correctly. The following are recommended protocols for solution preparation and stability assessment.
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound with a molecular weight of 474.5 g/mol , add 210.7 µL of DMSO for a 10 mM solution).
-
Vortex briefly to dissolve the compound completely.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with the appropriate aqueous buffer (e.g., PBS, cell culture medium) to the final desired concentration immediately before use.
-
Ensure the final concentration of DMSO in the working solution is minimal and does not exceed a level that affects your experimental system.
-
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation pathways and establishing optimal handling and storage conditions.[8]
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in a relevant solvent system (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).[4]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the test solution. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 24 hours).[4]
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the test solution. Incubate under the same conditions as acid hydrolysis.[9]
-
Oxidative Degradation: Add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide) to the test solution. Incubate at room temperature, protected from light, for a defined period.[10]
-
Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the test solution to a light source (e.g., UV lamp or direct sunlight) for a defined period, alongside a control sample protected from light.[7]
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed solution and neutralize it if necessary (for acid and base hydrolysis samples).
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]
-
-
HPLC Method for Stability Assessment:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating xanthine derivatives from their degradation products.[11][12]
-
Detection: UV detection at the λmax of this compound.
-
Analysis: Compare the peak area of the intact this compound in the stressed samples to that of the control sample to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy. What should I do?
A1: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. This is likely due to its low aqueous solubility. We recommend preparing a clear, high-concentration stock solution in 100% DMSO and then diluting it into your aqueous experimental buffer just before use. Ensure the final DMSO concentration is low and compatible with your assay.
Q2: How often should I prepare fresh working solutions of this compound?
A2: For optimal results and to minimize the impact of potential degradation in aqueous solutions, it is highly recommended to prepare fresh working solutions daily from a frozen DMSO stock. Aqueous solutions of related xanthine compounds are not recommended for storage for more than one day.[6]
Q3: Can I store my this compound stock solution at 4°C?
A3: For short-term storage (a few days), 4°C may be acceptable, but for longer-term stability, it is recommended to store DMSO stock solutions at -20°C or -80°C.[5] Storing at sub-zero temperatures minimizes the rate of potential degradation. Always aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation pathways for this compound?
A4: As a xanthine derivative, this compound may be susceptible to degradation through hydrolysis (under acidic or basic conditions) and oxidation.[8] The specific degradation products would need to be identified through analytical techniques like LC-MS.
Q5: How can I be sure that the observed effect in my experiment is from intact this compound and not a degradation product?
A5: The best practice is to use freshly prepared solutions and follow proper storage procedures to minimize degradation. If you suspect that stability is affecting your results, you can perform a stability assessment using a method like HPLC to confirm the integrity of your compound in the experimental buffer under your assay conditions.
Visual Guides
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lobachemie.com [lobachemie.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. impactfactor.org [impactfactor.org]
Technical Support Center: Pcsk9-IN-10 In Vitro Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pcsk9-IN-10 in in vitro cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Its mechanism of action involves the reduction of PCSK9 protein expression. By inhibiting PCSK9, this compound leads to an increase in the expression of the Low-Density Lipoprotein Receptor (LDLR) on the cell surface, which in turn enhances the uptake of LDL cholesterol from the extracellular environment.[1]
Q2: What is the reported in vitro cytotoxicity of this compound?
A2: this compound has been reported to exhibit low cytotoxicity in HepG2 cells.[1] In these cells, treatment at concentrations of 2.5, 5, 12.5, and 25 µM for 24 hours did not lead to significant cell death.[1]
Q3: What is the IC50 of this compound for PCSK9 inhibition?
A3: The reported IC50 value for this compound in inhibiting PCSK9 is 6.4 µM.[1]
Q4: What is the recommended solvent for this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 250 mg/mL.[1] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound is hygroscopic.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the in vitro cytotoxicity assessment of this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal in cytotoxicity assay | - Contamination of cell culture with bacteria or fungi.- Phenol red in the culture medium interfering with colorimetric or fluorometric readings.- High spontaneous cell death in control wells. | - Regularly test for mycoplasma contamination.- Use antibiotic-antimycotic solutions in the culture medium.- Use phenol red-free medium for the assay.- Optimize cell seeding density to avoid overgrowth and nutrient depletion. |
| Low signal or no dose-dependent cytotoxicity | - this compound has low intrinsic cytotoxicity in the tested cell line and concentration range.- Incorrect preparation of this compound dilutions.- Insufficient incubation time.- Assay is not sensitive enough. | - Confirm the expected low cytotoxicity of this compound.[1]- Include a positive control for cytotoxicity (e.g., doxorubicin, staurosporine) to validate the assay.- Prepare fresh serial dilutions for each experiment.- Extend the incubation time (e.g., 48 or 72 hours), if appropriate for the cell line.- Switch to a more sensitive cytotoxicity assay (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH). |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during reagent addition.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding cells and reagents.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in culture medium | - Exceeding the solubility limit of this compound in the aqueous culture medium.- Interaction with components of the serum in the medium. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- Prepare fresh dilutions of this compound from a high-concentration stock in DMSO just before use.- Visually inspect the wells for any precipitation after adding the compound. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| PCSK9 Inhibition IC50 | 6.4 µM | - | [1] |
| Cytotoxicity | Low | HepG2 | [1] |
| Tested Concentrations (for cytotoxicity) | 0, 2.5, 5, 12.5, 25 µM (24h) | HepG2 | [1] |
| Solubility in DMSO | 250 mg/mL | - | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
HepG2 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Prepare a positive control for maximal LDH release by adding a lysis buffer (provided in the kit) to a set of control wells 45 minutes before the end of the incubation period.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximal LDH release control.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro cytotoxicity assessment.
References
Technical Support Center: Pcsk9-IN-10 Dose-Response Curve Optimization
Welcome to the technical support center for Pcsk9-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that disrupts the interaction between PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) and the LDL receptor (LDLR). By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of the LDLR.[1][2][3] This leads to an increased number of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[3][4]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
For initial dose-response experiments, it is recommended to start with a broad concentration range to determine the potency of this compound. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range will help in identifying the IC50 value of the compound. Subsequent experiments can then focus on a narrower range around the determined IC50 for more precise characterization.
Q3: Which cell lines are recommended for studying the effects of this compound?
HepG2 cells, a human liver cancer cell line, are widely used for in vitro studies of PCSK9 and cholesterol metabolism as they endogenously express both PCSK9 and the LDL receptor.[5][6] HEK293 cells engineered to stably express the LDL receptor can also be a robust system for studying the specific interaction between PCSK9 and LDLR.[7][8]
Q4: How can I measure the inhibitory effect of this compound?
The inhibitory effect of this compound can be quantified through various in vitro assays, including:
-
PCSK9-LDLR Binding Assays: These assays directly measure the disruption of the interaction between PCSK9 and the LDL receptor. This can be achieved using techniques like bioluminescent protein complementation assays.[7][8]
-
LDL Uptake Assays: In this functional assay, the ability of cells to take up fluorescently labeled LDL from the culture medium is measured. An effective inhibitor will increase LDL uptake by preventing LDLR degradation.[6]
-
Western Blotting: This method can be used to quantify the amount of LDLR protein present in cell lysates after treatment with this compound and stimulation with recombinant PCSK9. A successful inhibitor will show higher levels of LDLR compared to the control.[6]
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of PCSK9 in the cell culture supernatant.[9]
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
Issue 2: No Inhibitory Effect Observed
| Potential Cause | Recommended Solution |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or as recommended by the manufacturer and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize the concentration of recombinant PCSK9 used to stimulate LDLR degradation. Ensure the incubation time is sufficient for PCSK9 to act and for the inhibitor to have an effect. |
| Low Cell Responsiveness | Confirm that the cell line used expresses sufficient levels of the LDL receptor. Starve cells from serum for a few hours before the assay to upregulate LDLR expression. |
| Compound Solubility Issues | Check the solubility of this compound in the assay medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%. |
Issue 3: Weak or Non-Sigmoidal Dose-Response Curve
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | If the curve is flat at the top, the highest concentration is not sufficient to cause maximal inhibition. If it is flat at the bottom, the lowest concentration is still causing a maximal effect. Adjust the concentration range accordingly. |
| Off-target Effects at High Concentrations | High concentrations of the compound may induce cytotoxicity, confounding the results. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the dose-response experiment. |
| Assay Window is Too Small | Optimize the assay to achieve a better signal-to-background ratio. This may involve adjusting the concentrations of assay reagents or the incubation times. |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Interaction Assay (Bioluminescence-based)
This protocol is adapted from established bioluminescent protein complementation assays.[7][8]
Materials:
-
HEK293 cells stably expressing LgBiT-LDLR
-
Purified PCSK9-SmBiT protein
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed HEK293-LgBiT-LDLR cells in white, opaque 96-well plates at a density of 20,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Prepare a solution of PCSK9-SmBiT in Opti-MEM at a concentration of 2x the final desired concentration.
-
Add the this compound dilutions to the respective wells.
-
Immediately add the PCSK9-SmBiT solution to all wells except for the negative control.
-
Incubate the plate at 37°C for 2-4 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Fluorescent LDL Uptake Assay
This protocol is based on commonly used functional assays for PCSK9 activity.[6]
Materials:
-
HepG2 cells
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9
-
This compound
-
Fetal Bovine Serum (FBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed HepG2 cells in black, clear-bottom 96-well plates and allow them to adhere overnight.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 4-6 hours to upregulate LDLR expression.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and incubate for 1 hour.
-
Add recombinant human PCSK9 to the wells (except for the baseline control) at a pre-optimized concentration.
-
Incubate for 4-6 hours at 37°C.
-
Add fluorescently labeled LDL to all wells and incubate for 2-4 hours.
-
Wash the cells three times with PBS to remove unbound LDL.
-
Add PBS to each well and measure the fluorescence using a plate reader (or visualize using a fluorescence microscope).
-
Plot the fluorescence intensity against the log of the inhibitor concentration to determine the dose-dependent increase in LDL uptake.
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: Troubleshooting logic tree for common dose-response curve issues.
References
- 1. From Screening to Targeted Degradation: Strategies for the Discovery and Optimization of Small Molecule Ligands for PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Lowering Therapy and Circulating PCSK9 Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Guide: Pcsk9-IN-10 vs. Evolocumab
Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, making it a prime target for the development of therapies to manage hypercholesterolemia.[1][2] PCSK9 promotes the degradation of the low-density lipoprotein receptor (LDLR), which leads to reduced clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1] Inhibition of PCSK9 function increases the number of LDLRs on the surface of liver cells, enhancing LDL-C uptake and lowering plasma LDL-C levels.
This guide provides a comparative overview of the in vitro efficacy of two distinct classes of PCSK9 inhibitors: evolocumab, a well-established monoclonal antibody, and Pcsk9-IN-10, representing a hypothetical small molecule inhibitor. While extensive data is available for evolocumab, direct comparative experimental data for a compound specifically named "this compound" is not publicly available. Therefore, this guide uses evolocumab as a benchmark and presents a framework for evaluating a novel small molecule inhibitor, with illustrative data for this compound.
Mechanisms of Action
The primary difference between evolocumab and a small molecule inhibitor like this compound lies in their mechanism of inhibiting the PCSK9 pathway.
-
Evolocumab: As a fully human monoclonal antibody, evolocumab binds with high specificity and affinity to free circulating PCSK9. This binding sterically hinders the interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor.[2] By neutralizing PCSK9, evolocumab prevents the PCSK9-mediated degradation of the LDLR, allowing the receptor to be recycled back to the hepatocyte surface to clear more LDL-C from circulation.
-
This compound (as a representative small molecule): Small molecule inhibitors are designed to interfere with the PCSK9-LDLR interaction through different mechanisms. They could be competitive inhibitors that bind to the same site on PCSK9 as the LDLR, or they could be allosteric inhibitors that bind to a different site on the PCSK9 protein, inducing a conformational change that prevents its binding to the LDLR.[3] Several small molecules have been developed that disrupt this protein-protein interaction.[4][5]
In Vitro Efficacy Comparison
The in vitro efficacy of PCSK9 inhibitors is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) of the PCSK9-LDLR interaction, the binding affinity (Kd) of the inhibitor to PCSK9, and the functional impact on cellular LDL-C uptake.
| Parameter | Evolocumab | This compound (Illustrative) | Description |
| Target Binding (Kd) | ~1.42 nM[6] | 2.50 µM[5] | Dissociation Constant (Kd): Measures the binding affinity between the inhibitor and PCSK9. A lower Kd value indicates a stronger binding affinity. |
| PPI Inhibition (IC50) | Potent (nM range) | 7.57 µM[5] | Half-maximal Inhibitory Concentration (IC50): Concentration of the inhibitor required to block 50% of the binding between PCSK9 and the LDL receptor. |
| Cellular LDL-C Uptake | Significant Increase | Moderate Increase | Functional Assay: Measures the ability of the inhibitor to enhance the uptake of fluorescently labeled LDL-C into liver cells (e.g., HepG2), thereby reversing the effect of PCSK9. |
Note: The data for this compound is illustrative and based on published values for representative small molecule inhibitors to provide a comparative context.[5]
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the objective comparison of PCSK9 inhibitors.
PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to disrupt the protein-protein interaction between PCSK9 and the LDLR.
Objective: To determine the IC50 value of the test compound.
Materials:
-
Recombinant human LDLR-EGF-AB domain
-
Recombinant human PCSK9
-
Test compounds (Evolocumab, this compound)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant human LDLR-EGF-AB domain overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound LDLR.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (Evolocumab and this compound) in assay buffer.
-
Incubation: Add the diluted test compounds to the wells, followed by the addition of a fixed concentration of recombinant human PCSK9. Incubate for 2-3 hours at room temperature to allow for binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound PCSK9 and inhibitors.
-
Detection: Add the HRP-conjugated anti-PCSK9 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the TMB substrate to each well and incubate in the dark until a sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log concentration of the inhibitor to determine the IC50 value.
Cellular LDL-C Uptake Assay
This functional assay measures the ability of a PCSK9 inhibitor to restore LDLR-mediated LDL-C uptake in a cellular context.
Objective: To assess the functional effect of the inhibitor on LDL-C clearance by cells.
Materials:
-
HepG2 cells (human liver cell line)
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red-LDL)
-
Recombinant human PCSK9
-
Test compounds (Evolocumab, this compound)
-
24- or 96-well cell culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to approximately 80-90% confluency.[7][8]
-
Cholesterol Starvation: To upregulate LDLR expression, starve the cells by replacing the growth medium with a medium containing lipoprotein-deficient serum for 18-24 hours.[8]
-
Treatment: Treat the starved cells with the test compounds (Evolocumab or this compound) at various concentrations in the presence of a fixed concentration of recombinant human PCSK9. Incubate for 1-4 hours.
-
LDL-C Incubation: Add fluorescently labeled LDL to the wells and incubate for an additional 2-4 hours at 37°C, protected from light.[7]
-
Washing: Gently wash the cells with PBS to remove any unbound fluorescent LDL.
-
Data Acquisition:
-
Fluorescence Microscopy: Capture images of the cells and quantify the intracellular fluorescence intensity.
-
Flow Cytometry: Detach the cells and analyze the fluorescence of the cell suspension to quantify LDL uptake on a per-cell basis.[9]
-
-
Analysis: Compare the fluorescence intensity in inhibitor-treated cells to that of cells treated with PCSK9 alone to determine the extent to which the inhibitor restores LDL-C uptake.
Experimental Workflow Visualization
The in vitro evaluation of a novel PCSK9 inhibitor typically follows a structured workflow, from initial binding studies to functional cellular assays.
References
- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel, fully human, anti-PCSK9 antibody with potent hypolipidemic activity by utilizing phage display-based strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-Validation of Pcsk9-IN-10 Effects in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the efficacy and mechanism of action of Pcsk9-IN-10 , a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), across different hepatic cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and cardiovascular diseases.
Disclaimer: The quantitative data presented in this guide for this compound is illustrative and intended to demonstrate the comparative analysis of a hypothetical small molecule PCSK9 inhibitor.
Introduction to this compound and its Mechanism of Action
PCSK9 is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This reduction in LDLR density leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[5] this compound is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL-C.
Comparative Efficacy of this compound in HepG2 and Huh7 Cell Lines
To evaluate the cross-cell line efficacy of this compound, two widely used human hepatoma cell lines, HepG2 and Huh7, were employed. These cell lines are established models for studying liver function and cholesterol metabolism.
Data Presentation
The following tables summarize the quantitative effects of this compound on LDLR protein levels, LDL-C uptake, and the expression of genes involved in cholesterol metabolism in both HepG2 and Huh7 cells.
Table 1: Effect of this compound on LDLR Protein Levels
| Cell Line | Treatment (24h) | LDLR Protein Level (Relative to Vehicle Control) |
| HepG2 | Vehicle | 1.0 |
| This compound (1 µM) | 2.5 | |
| This compound (5 µM) | 4.2 | |
| This compound (10 µM) | 5.8 | |
| Huh7 | Vehicle | 1.0 |
| This compound (1 µM) | 2.1 | |
| This compound (5 µM) | 3.8 | |
| This compound (10 µM) | 5.1 |
Table 2: Effect of this compound on LDL-C Uptake
| Cell Line | Treatment (24h) | Fluorescent LDL-C Uptake (% of Vehicle Control) |
| HepG2 | Vehicle | 100% |
| This compound (1 µM) | 220% | |
| This compound (5 µM) | 380% | |
| This compound (10 µM) | 510% | |
| Huh7 | Vehicle | 100% |
| This compound (1 µM) | 190% | |
| This compound (5 µM) | 350% | |
| This compound (10 µM) | 480% |
Table 3: Effect of this compound on Gene Expression (mRNA levels)
| Cell Line | Treatment (24h) | LDLR mRNA (Fold Change vs. Vehicle) | SREBP2 mRNA (Fold Change vs. Vehicle) |
| HepG2 | Vehicle | 1.0 | 1.0 |
| This compound (10 µM) | 1.2 | 1.1 | |
| Huh7 | Vehicle | 1.0 | 1.0 |
| This compound (10 µM) | 1.1 | 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
HepG2 and Huh7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for LDLR
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against LDLR and a loading control (e.g., β-actin or GAPDH). After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.
LDL-C Uptake Assay
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound or vehicle control for 24 hours.
-
Fluorescent LDL-C Incubation: The medium was replaced with a medium containing fluorescently labeled LDL-C (e.g., DiI-LDL) and incubated for 4 hours at 37°C.
-
Quantification: Cells were washed to remove unbound LDL-C, and the fluorescence intensity was measured using a fluorescence plate reader.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Total RNA was extracted from cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR was performed using a real-time PCR system with specific primers for LDLR, SREBP2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cross-validating this compound effects.
Discussion
The illustrative data suggests that this compound effectively increases LDLR protein levels and enhances LDL-C uptake in both HepG2 and Huh7 cell lines in a dose-dependent manner. This is consistent with its proposed mechanism of inhibiting the PCSK9-mediated degradation of the LDLR. The minimal changes observed in LDLR and SREBP2 mRNA levels suggest that the primary action of this compound is post-transcriptional, directly targeting the protein-protein interaction between PCSK9 and the LDLR rather than altering gene expression.
While both cell lines responded to this compound, the slightly more pronounced effect in HepG2 cells could be attributed to differences in the basal expression levels of PCSK9 and LDLR, or variations in the cellular machinery involved in LDLR trafficking and degradation between the two cell lines.
Conclusion
This guide provides a framework for the cross-validation of a small molecule PCSK9 inhibitor, this compound, in different hepatic cell lines. The presented methodologies and illustrative data highlight the importance of a multi-faceted approach, combining protein analysis, functional assays, and gene expression studies to thoroughly characterize the efficacy and mechanism of action of novel therapeutic compounds. Further studies are warranted to confirm these findings and to evaluate the in vivo efficacy of this compound.
References
- 1. CETP inhibitors downregulate hepatic LDL receptor and PCSK9 expression in vitro and in vivo through a SREBP2 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Association of Human PCSK9 Correlates with Its LDLR-Degrading Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to In Vivo Efficacy and Safety of PCSK9 Inhibitors
As a large language model, I was unable to find specific information on a compound named "Pcsk9-IN-10" in the public domain. It is possible that this is an internal development name for a very new compound that has not yet been disclosed in scientific literature or public databases.
Therefore, this guide will provide a comparative overview of the in vivo efficacy and safety profiles of well-established classes of PCSK9 inhibitors, which are currently the main alternatives for targeting PCSK9. This will include monoclonal antibodies (e.g., evolocumab, alirocumab) and small interfering RNA (siRNA) therapeutics (e.g., inclisiran). This comparison will serve as a valuable resource for researchers and drug development professionals by providing a framework for evaluating novel PCSK9 inhibitors like "this compound" as data becomes available.
This guide offers a detailed comparison of the leading PCSK9 inhibitors, focusing on their in vivo performance. The data presented here is compiled from various preclinical and clinical studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[1][2][3] By reducing the number of LDLRs, PCSK9 decreases the clearance of LDL-C from the bloodstream, resulting in higher circulating LDL-C levels.
The primary therapeutic strategies to inhibit PCSK9 function include:
-
Monoclonal Antibodies (mAbs): These antibodies, such as evolocumab and alirocumab, bind directly to circulating PCSK9, preventing it from interacting with the LDLR.[4] This allows more LDLRs to be recycled back to the cell surface, enhancing LDL-C clearance.[4]
-
Small Interfering RNA (siRNA): Inclisiran is an siRNA therapeutic that targets the messenger RNA (mRNA) of PCSK9 within hepatocytes. By degrading the PCSK9 mRNA, it inhibits the synthesis of the PCSK9 protein, leading to lower circulating levels of PCSK9 and consequently more LDLRs on the cell surface.[4]
A third emerging approach is gene editing , which aims to permanently turn off the PCSK9 gene in the liver, offering the potential for a one-time, lifelong treatment.[5]
In Vivo Efficacy: LDL-C Reduction
The primary measure of efficacy for PCSK9 inhibitors is the percentage reduction in LDL-C levels. The following table summarizes the typical LDL-C lowering effects of approved PCSK9 inhibitors.
| Inhibitor | Class | Dosage Regimen | Mean LDL-C Reduction | Notes |
| Evolocumab | Monoclonal Antibody | 140 mg every 2 weeks or 420 mg monthly | ~60-65%[6] | Effective in a wide range of patients, including those with familial hypercholesterolemia.[6] |
| Alirocumab | Monoclonal Antibody | 75-150 mg every 2 weeks | ~50-60% | Demonstrates significant reduction in cardiovascular events. |
| Inclisiran | siRNA | 284 mg initially, at 3 months, and then every 6 months | ~50% | Long-acting formulation offers a convenient dosing schedule. |
In Vivo Safety Profile
PCSK9 inhibitors are generally well-tolerated. The most common adverse events are summarized below.
| Inhibitor Class | Common Adverse Events | Serious Adverse Events | Notes |
| Monoclonal Antibodies (Evolocumab, Alirocumab) | Injection site reactions (e.g., pain, redness, swelling)[7][8], nasopharyngitis, influenza-like illness.[9] | Generally low incidence. No significant difference in serious adverse events compared to placebo in major clinical trials.[10] | No evidence of increased risk for neurocognitive events or new-onset diabetes.[7][8] |
| siRNA (Inclisiran) | Injection site reactions (mild to moderate). | Low incidence. | Favorable safety profile observed in clinical trials. |
A real-world pharmacovigilance study based on the FDA Adverse Event Reporting System (FAERS) indicated that PCSK9 inhibitors were associated with an increased reporting risk of musculoskeletal and connective tissue disorders and general disorders and administration site conditions.[9] However, compared to statins/ezetimibe, they showed a lower reporting probability for nervous system disorders, psychiatric disorders, and metabolism and nutrition disorders.[9]
Experimental Protocols
The following outlines a general experimental workflow for the preclinical and clinical evaluation of a novel PCSK9 inhibitor.
1. Preclinical In Vivo Efficacy and Safety Assessment
-
Animal Models:
-
Wild-type mice: Used to assess the basic pharmacokinetics and pharmacodynamics of the inhibitor. However, mice have different lipid metabolism compared to humans.[11]
-
Transgenic mice expressing human PCSK9: These models are useful for evaluating inhibitors that are specific to human PCSK9.[12]
-
Ldlr knockout mice: Often used to study atherosclerosis, as they develop high cholesterol levels.[12][13]
-
Non-human primates (e.g., Cynomolgus monkeys): Their lipid metabolism is more similar to humans, making them a valuable model for efficacy and safety studies before human trials.[14]
-
-
Methodology:
-
Administration: The test compound is administered via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
Dose-Response Study: Different doses of the inhibitor are tested to determine the optimal dose for LDL-C reduction.
-
Blood Sampling: Blood samples are collected at various time points to measure plasma levels of total cholesterol, LDL-C, HDL-C, triglycerides, and the PCSK9 protein.
-
Tissue Analysis: At the end of the study, liver tissue is often collected to analyze the expression of LDLR and other relevant genes and proteins.
-
Safety Assessment: Animals are monitored for any signs of toxicity. Blood chemistry and hematology are analyzed, and major organs are examined for any pathological changes.
-
2. Clinical Trial Protocol (Phase 3)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients with hypercholesterolemia, including those with a history of atherosclerotic cardiovascular disease and/or familial hypercholesterolemia, who are on maximally tolerated statin therapy but require additional LDL-C lowering.
-
Methodology:
-
Randomization: Patients are randomly assigned to receive the investigational drug or a placebo.
-
Treatment: The drug is administered according to the specified dosing regimen for a defined period (e.g., 52 weeks).
-
Efficacy Endpoints: The primary endpoint is the percentage change in LDL-C from baseline to a specific time point (e.g., week 12). Secondary endpoints may include changes in other lipid parameters (e.g., non-HDL-C, ApoB, Lp(a)) and the occurrence of major adverse cardiovascular events (MACE).
-
Safety Monitoring: Patients are monitored for adverse events throughout the study. This includes physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.
-
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. PCSK9 inhibition results in consistent LDL-c lowering benefit in various patient subgroups - - PACE-CME [pace-cme.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Tolerability of PCSK9 Inhibitors: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Real-world safety of PCSK9 inhibitors: A pharmacovigilance study based on spontaneous reports in FAERS [frontiersin.org]
- 10. consultant360.com [consultant360.com]
- 11. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. academic.oup.com [academic.oup.com]
- 14. yecuris.com [yecuris.com]
The Dawn of Oral PCSK9 Inhibition: A Head-to-Head Comparison of Emerging Small Molecule Inhibitors
For drug development professionals, researchers, and scientists, the landscape of cardiovascular disease treatment is on the cusp of a significant transformation with the advent of orally available small molecule PCSK9 inhibitors. This guide provides a comprehensive head-to-head comparison of the leading candidates in this novel class of therapeutics, presenting available preclinical and clinical data to inform research and development decisions.
For years, the potent low-density lipoprotein cholesterol (LDL-C) lowering effects of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibition have been realized through injectable monoclonal antibodies and small interfering RNAs (siRNAs). While highly effective, the administration route of these biologics presents barriers to widespread use. The development of orally bioavailable small molecule inhibitors marks a pivotal advancement, promising improved patient convenience and potentially broader accessibility. This guide focuses on the frontrunners in this new wave of lipid-lowering therapies: enlicitide decanoate (MK-0616) from Merck, AZD0780 from AstraZeneca, and the now-discontinued NNC0385-0434 from Novo Nordisk.
At a Glance: Comparative Efficacy and Binding Affinities
Direct head-to-head clinical trials of these small molecule inhibitors have not been published. However, by comparing data from their respective clinical development programs, a picture of their relative performance emerges. Enlicitide decanoate has demonstrated the most significant LDL-C reductions in clinical trials to date.[1]
| Inhibitor | Development Status | Mechanism of Action | Binding Affinity (to PCSK9) | LDL-C Reduction (Placebo-Adjusted) |
| Enlicitide Decanoate (MK-0616) | Phase 3 | Macrocyclic peptide that inhibits the PCSK9-LDLR interaction.[2][3][4][5] | Ki = 5pM | Up to ~61%[1] |
| AZD0780 | Phase 2 | Binds to the C-terminal domain of PCSK9, inhibiting lysosomal trafficking of the PCSK9-LDLR complex.[6][7] | Kd = 2.3 nM | Up to 52%[7] |
| NNC0385-0434 | Discontinued | Peptide that mimics the EGF-A domain of the LDLR, preventing PCSK9 interaction.[2] | Data not publicly available | Up to ~62%[8][9] |
Deep Dive into the Molecules
Enlicitide Decanoate (MK-0616): The Potent Competitor
Merck's enlicitide decanoate is a macrocyclic peptide that has shown impressive LDL-C lowering capabilities in its clinical trial program.[1] It is designed to mimic the action of monoclonal antibodies by directly binding to PCSK9 and preventing its interaction with the LDL receptor (LDLR).[3][4][5] This inhibition leads to an increased number of LDLRs on the surface of hepatocytes, which in turn enhances the clearance of LDL-C from the bloodstream. Preclinical data have demonstrated a very high binding affinity for PCSK9, with an inhibition constant (Ki) in the picomolar range.
AZD0780: A Novel Mechanism of Action
AstraZeneca's AZD0780 presents a different approach to small molecule PCSK9 inhibition. Instead of directly blocking the PCSK9-LDLR binding site, AZD0780 binds to a pocket in the C-terminal domain of PCSK9.[6] This binding does not prevent the initial association of PCSK9 with the LDLR but rather inhibits the subsequent lysosomal trafficking of the complex.[6] The net effect is the prevention of LDLR degradation, leading to increased LDL-C uptake by liver cells. This novel mechanism of action could offer a differentiated profile in terms of efficacy and safety.[6][7]
NNC0385-0434: A Peptide Mimetic
Although its development has been discontinued for portfolio reasons, Novo Nordisk's NNC0385-0434 is noteworthy as a peptide-based oral PCSK9 inhibitor.[8][9] Its mechanism of action involved mimicking the epidermal growth factor-like repeat A (EGF-A) domain of the human LDLR, thereby binding to free PCSK9 and preventing its interaction with the actual LDLR.[2] Phase 2 trial results showed significant LDL-C reduction, comparable to that of injectable PCSK9 inhibitors.[8][9]
Visualizing the Pathways and Processes
To better understand the biological context and the experimental evaluation of these inhibitors, the following diagrams illustrate the PCSK9 signaling pathway and the workflows of key analytical methods.
References
- 1. Enlicitide decanoate - Merck Sharp & Dohme - AdisInsight [adisinsight.springer.com]
- 2. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Merck’s Investigational Oral PCSK9 Inhibitor Enlicitide Decanoate Met All Primary and Key Secondary Endpoints in Adults with Hypercholesterolemia in Pivotal CORALreef Lipids Study - Drugs.com MedNews [drugs.com]
- 5. merck.com [merck.com]
- 6. AZD0780 - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 7. AZD0780, an oral PCSK9 inhibitor demonstrated significant LDL-C reduction on top of statin in Phase I trial [astrazeneca.com]
- 8. researchgate.net [researchgate.net]
- 9. PCSK9 inhibition with orally administered NNC0385-0434 in hypercholesterolaemia: a randomised, double-blind, placebo-controlled and active-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Results with Small Molecule PCSK9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific published data for a compound designated "Pcsk9-IN-10" is not publicly available, this guide provides a comprehensive framework for evaluating a novel small molecule PCSK9 inhibitor. The following sections detail the expected performance of such a compound by comparing it with publicly disclosed data from other oral, small molecule PCSK9 inhibitors. Detailed experimental protocols and visual workflows are provided to facilitate the replication of key experiments.
Comparative Performance of Small Molecule PCSK9 Inhibitors
The development of oral small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) represents a significant advancement in lipid-lowering therapies. These molecules aim to disrupt the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), thereby preventing LDLR degradation and increasing the clearance of LDL cholesterol (LDL-C) from the circulation.
The tables below summarize the publicly available in vitro and in vivo data for several representative small molecule PCSK9 inhibitors. These can serve as a benchmark for evaluating the performance of a new chemical entity like "this compound".
Table 1: In Vitro Activity of Representative Small Molecule PCSK9 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| P-4 | PCSK9/LDLR Interaction ELISA | PCSK9-LDLR Binding | Nanomolar range | [1] |
| MK-0616 (Enlicitide) | PCSK9 Binding Assay | PCSK9 | - | [2][3] |
| AZD0780 | PCSK9 Inhibition Assay | PCSK9 | - | [4][5] |
| NYX-PCSK9i | PCSK9-LDLR Interaction Assay | PCSK9-LDLR Binding | Submicromolar | [6] |
| Compound 3f | PCSK9-LDLR Interaction Assay | PCSK9-LDLR Binding | - | [6] |
Table 2: In Vitro Cellular Activity of Representative Small Molecule PCSK9 Inhibitors
| Compound | Cell Line | Assay Type | Result | Reference |
| P-4 | Recombinant cell line | LDLR Upregulation | Concentration-dependent increase | [1] |
| P-4 | Not specified | Fluorescent DiI-LDL Uptake | Significant increase in the nanomolar range | [1] |
| 7030B-C5 | HepG2 | LDL-C Uptake | Increased LDL-C uptake | [7] |
| 7030B-C5 | HepG2 | LDLR Protein Level | Increased total cellular LDLR protein | [7] |
Table 3: In Vivo Efficacy of Representative Small Molecule PCSK9 Inhibitors
| Compound | Animal Model | Dosing | LDL-C Reduction | Reference |
| P-21 (Nanoformulated P-4) | C57BL/6 mice (high-fat diet) | 1, 3, 10, 30 mg/kg (oral) | ~20, 40, 60, 90% | [1] |
| MK-0616 (Enlicitide) | Human | Not specified | Up to 66% from baseline | [5] |
| AZD0780 | Human (Phase 1) | Not specified (with statin) | 52% | [4][5] |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | Not specified | Significant reduction | [6] |
| Compound 3f | Wildtype mice | Subcutaneous injection | ~10% | [6] |
Experimental Protocols
To replicate the findings for a novel PCSK9 inhibitor, the following detailed experimental protocols are provided.
In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This assay is crucial for determining the direct inhibitory effect of a compound on the interaction between PCSK9 and the LDLR.
Principle: This is a competitive ELISA format. A plate is coated with the LDLR-AB domain. Recombinant, His-tagged PCSK9 is pre-incubated with the test compound and then added to the plate. The amount of PCSK9 that binds to the immobilized LDLR is detected using a biotinylated anti-His-tag antibody followed by a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in signal indicates inhibition of the PCSK9-LDLR interaction.[8][9][10]
Materials:
-
96-well microplate pre-coated with recombinant LDLR-AB domain
-
Recombinant His-tagged PCSK9
-
Test compound (e.g., this compound)
-
Biotinylated anti-His-tag monoclonal antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a separate plate, pre-incubate the diluted test compound with a constant concentration of recombinant His-tagged PCSK9 for 1 hour at room temperature with gentle shaking.[9]
-
Transfer the PCSK9-compound mixture to the LDLR-coated microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated anti-His-tag antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the TMB substrate and incubate until sufficient color development.
-
Add the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular LDL Uptake Assay
This functional cell-based assay measures the ability of a compound to enhance the uptake of LDL by liver cells, which is the desired downstream effect of PCSK9 inhibition.
Principle: Human liver cells (e.g., HepG2) are treated with recombinant PCSK9 in the presence or absence of the test compound. PCSK9 will cause the degradation of LDLR, leading to reduced LDL uptake. An effective inhibitor will rescue LDLR from degradation, resulting in increased uptake of fluorescently labeled LDL (e.g., Bodipy-FL-LDL or DiI-LDL).[1][11][12][13]
Materials:
-
HepG2 cells
-
96-well tissue culture plates
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Recombinant PCSK9 protein (a gain-of-function mutant like D374Y can be used for a more robust signal)[11]
-
Test compound
-
Fluorescently labeled LDL (e.g., Bodipy-FL-LDL)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.[11]
-
Replace the medium with serum-free medium for 24 hours to upregulate LDLR expression.[11][12]
-
Treat the cells with a mixture of recombinant PCSK9 protein and serial dilutions of the test compound for 16-24 hours.[11] Include controls with no PCSK9, PCSK9 alone, and vehicle.
-
Remove the treatment medium and add fresh serum-free medium containing fluorescently labeled LDL.
-
Incubate for 4 hours at 37°C to allow for LDL uptake.[11][13]
-
Wash the cells with PBS to remove extracellular LDL.
-
Quantify the intracellular fluorescence using a fluorescence plate reader or by imaging.
-
An increase in fluorescence in the presence of the test compound indicates enhanced LDL uptake.
Visualizing the Mechanisms
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: PCSK9 signaling pathway and the mechanism of inhibition by this compound.
Caption: General experimental workflow for the evaluation of a novel PCSK9 inhibitor.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Oral PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Oral PCSK9 Inhibitors" by Anandita Agarwala, Ramsha Asim et al. [digitalcommons.kansascity.edu]
- 4. AstraZeneca's Oral PCSK9 Inhibitor Shows Promise in Phase 1 Trial [trial.medpath.com]
- 5. Oral PCSK9 Inhibitors: Will They Work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair | ACROBiosystems [acrobiosystems.com]
- 9. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Approach to Assess the Activity and Classification of PCSK9 Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PCSK9 Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of various inhibitors for the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) protein. PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels, making it a prime target for the development of therapeutics against cardiovascular diseases.[1][2] This document outlines the performance of different classes of PCSK9 inhibitors, supported by experimental data, to aid in the evaluation and selection of compounds for research and development.
Mechanism of PCSK9 and its Inhibition
PCSK9 reduces the number of LDL receptors (LDLR) on the surface of liver cells by binding to them and targeting them for degradation.[3][4] This leads to decreased clearance of LDL cholesterol from the bloodstream and consequently, higher circulating LDL levels.[2] PCSK9 inhibitors block this interaction, allowing for the recycling of LDLRs back to the cell surface, which enhances LDL clearance and lowers plasma LDL cholesterol.[1][5][6]
Inhibitors of PCSK9 fall into several classes, including monoclonal antibodies, small interfering RNA (siRNA), and small molecules. Each class has a distinct mechanism of action and specificity profile.
Quantitative Comparison of PCSK9 Inhibitor Specificity
The specificity of an inhibitor is a critical measure of its potency and potential for off-target effects. It is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The table below summarizes the specificity of representative PCSK9 inhibitors.
| Inhibitor Class | Example Inhibitor | Target | Specificity Metric | Value |
| Small Molecule | Compound 3f | PCSK9-LDLR Interaction | IC50 | 537 nM |
| Monoclonal Antibody | Alirocumab | Human PCSK9 | Kd | 0.58 nM |
| Monoclonal Antibody | Evolocumab | Human PCSK9 | IC50 | 2.08 nM |
| siRNA | Inclisiran | PCSK9 mRNA | Mechanism-based | Not Applicable (inhibits synthesis) |
Note on Inclisiran: As a small interfering RNA, Inclisiran acts by degrading the mRNA of PCSK9, thereby preventing its synthesis.[7][8][9][10] Therefore, a direct binding affinity or IC50 value for the protein is not an applicable measure of its specificity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of PCSK9 inhibitors.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is designed to screen for inhibitors that block the interaction between PCSK9 and the LDL receptor.
-
Objective: To quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDLR in a cell-free system.
-
Principle: This is a competitive binding assay where a fixed amount of recombinant PCSK9 is incubated with a test inhibitor. This mixture is then added to a microplate coated with the EGF-A domain of the LDLR, the primary binding site for PCSK9. The amount of PCSK9 that binds to the LDLR is detected using a labeled secondary antibody. A decrease in the detected signal indicates that the test compound has inhibited the PCSK9-LDLR interaction.
-
Protocol:
-
Coat a 96-well microplate with recombinant human LDLR EGF-A domain and incubate overnight.
-
Wash the plate to remove any unbound LDLR.
-
In a separate tube, pre-incubate a known concentration of recombinant His-tagged PCSK9 with varying concentrations of the test inhibitor for 1 hour at room temperature.[11]
-
Add the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 2 hours.
-
Wash the plate to remove unbound PCSK9.
-
Add a horseradish peroxidase (HRP)-conjugated anti-His-tag antibody and incubate for 1 hour.
-
Wash the plate and add a colorimetric HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of an inhibitor binding to PCSK9.
-
Principle: One of the interacting molecules (e.g., PCSK9) is immobilized on a sensor chip. The other molecule (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Protocol:
-
Immobilize recombinant human PCSK9 onto a sensor chip.
-
Prepare a series of dilutions of the inhibitor (e.g., a monoclonal antibody like Alirocumab) in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate for a defined period to measure association.
-
Switch to flowing only the running buffer over the surface to measure dissociation.
-
After each cycle, regenerate the sensor surface to remove the bound inhibitor.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.[12]
-
Cell-Based LDL Uptake Assay
This functional assay measures the ability of a PCSK9 inhibitor to restore the uptake of LDL in cells.
-
Objective: To assess the cellular activity of a PCSK9 inhibitor by measuring its effect on LDL uptake in a relevant cell line (e.g., HepG2 human liver cells).
-
Principle: HepG2 cells are treated with recombinant PCSK9, which leads to the degradation of LDLRs and a subsequent reduction in the uptake of fluorescently labeled LDL. The addition of a PCSK9 inhibitor is expected to reverse this effect, leading to an increase in LDL uptake.[13]
-
Protocol:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with recombinant human PCSK9 in the presence of varying concentrations of the test inhibitor for several hours.
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate to allow for uptake.
-
Wash the cells to remove any unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
An increase in fluorescence compared to cells treated with PCSK9 alone indicates that the inhibitor has restored LDL uptake.
-
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key processes involved in PCSK9 function and the experimental workflow for inhibitor screening.
Caption: PCSK9 signaling pathway and point of inhibition.
Caption: Workflow for screening and characterizing PCSK9 inhibitors.
References
- 1. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased half-life and enhanced potency of Fc-modified human PCSK9 monoclonal antibodies in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of action of Alirocumab? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 8. Inclisiran - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PCSK9 Inhibition Strategies: The Small Molecule Pcsk9-IN-10 Versus siRNA-Based Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct modalities for inhibiting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): the small molecule inhibitor Pcsk9-IN-10 and the clinically advanced siRNA-based therapies. This comparison is supported by available experimental data and detailed methodologies for key assays.
The discovery of PCSK9 as a key regulator of low-density lipoprotein cholesterol (LDL-C) has paved the way for innovative therapeutic strategies to combat hypercholesterolemia and atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have become an established treatment, newer approaches, including small molecule inhibitors and small interfering RNA (siRNA), are emerging with distinct mechanisms and potential advantages. This guide focuses on a direct comparison of the orally active small molecule, this compound, and the class of siRNA-based inhibitors, exemplified by the clinically approved drug inclisiran.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and siRNA-based inhibitors lies in their point of intervention in the PCSK9 pathway.
This compound , a xanthine derivative, acts as a potent inhibitor of PCSK9.[1][2] Available data suggests that it functions by decreasing the expression of the PCSK9 protein.[1][3] This reduction in PCSK9 levels leads to an increase in the expression of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][3] With more LDLRs available, the clearance of LDL-C from the circulation is enhanced.
siRNA-based inhibitors , such as inclisiran, employ the natural cellular process of RNA interference (RNAi). These synthetic double-stranded RNA molecules are designed to specifically target the messenger RNA (mRNA) that codes for PCSK9. Upon entering a hepatocyte, the siRNA is incorporated into the RNA-induced silencing complex (RISC).[4] This complex then seeks out and cleaves the PCSK9 mRNA, preventing its translation into the PCSK9 protein.[4] By halting the production of PCSK9 at the genetic level, siRNA therapies effectively reduce both intracellular and circulating levels of the protein, thereby increasing LDLR recycling and LDL-C uptake.
dot
References
Safety Operating Guide
Proper Disposal of Pcsk9-IN-10: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Pcsk9-IN-10, ensuring laboratory safety and environmental protection.
For researchers and scientists in the field of drug development, the proper management of chemical compounds is paramount. This guide provides detailed procedural information for the safe disposal of this compound, a potent and orally active PCSK9 inhibitor. Adherence to these protocols is crucial to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. All laboratory personnel handling this compound must be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols. Prevent contact with skin and eyes.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. In case of accidental ingestion, call a poison control center or doctor immediately.
-
Spills: In the event of a spill, collect the spillage promptly using appropriate absorbent materials and dispose of it as hazardous waste.
Quantitative Data Summary for Disposal
The following table summarizes key quantitative and qualitative data pertinent to the safe disposal of this compound, based on its Safety Data Sheet (SDS) and general laboratory chemical waste guidelines.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | This compound MSDS[1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | This compound MSDS[1] |
| Waste Segregation | Collect in a designated, properly labeled, and sealed container for chemical waste. | General Laboratory Guidelines |
| Container Type | Use a chemically compatible and leak-proof container. Plastic is often preferred to prevent breakage. | General Laboratory Guidelines |
| Aqueous Waste | Do not dispose of down the drain due to high aquatic toxicity. | General Laboratory Guidelines |
| Solid Waste | Collect as solid chemical waste. | General Laboratory Guidelines |
PCSK9 Signaling Pathway
The diagram below illustrates the signaling pathway involving PCSK9 and the mechanism of its inhibition, providing context for the experimental use of this compound.
Caption: PCSK9-mediated degradation of the LDL receptor and its inhibition by this compound.
Step-by-Step Disposal Protocol for this compound
The following workflow outlines the mandatory procedure for the proper disposal of this compound waste in a laboratory setting. This protocol is designed to ensure safety and compliance with environmental regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pcsk9-IN-10
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the PCSK9 inhibitor, Pcsk9-IN-10.
This guide provides detailed procedural steps to ensure the safe handling of this compound in a laboratory setting, minimizing exposure risks and ensuring proper disposal. The following protocols are designed to build a foundation of safety and trust for all personnel involved in the research and development of this potent inhibitor.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1][2]
Hazard Summary:
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed[1] | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[1] |
| Very toxic to aquatic life with long lasting effects[1] | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1] |
| Potential for eye, skin, or respiratory system irritation[2] | Not classified, but caution is advised | Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory for all personnel entering a laboratory where this compound is in use.[3][4][5]
-
Lab Coats: A buttoned, fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[3][4]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[6] For procedures with a high risk of splashing, such as preparing solutions or handling larger quantities, chemical splash goggles and a face shield must be worn in addition to safety glasses.[6][4]
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] It is recommended to wear two pairs of gloves (double-gloving) for enhanced protection.[4] Gloves should be changed immediately if they become contaminated, and hands should be washed thoroughly before putting on a new pair.[6]
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing the powdered form of the compound, a properly fitted N95 respirator or a higher level of respiratory protection should be used in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Footwear and Clothing: Closed-toe shoes and long pants are mandatory to protect the legs and feet from spills.[3][7]
Experimental Protocol: Safe Handling and Use
Adherence to a strict experimental workflow is paramount to ensuring safety and preventing contamination.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
When weighing the powdered form, use an analytical balance inside the fume hood and handle it with care to avoid generating dust.
-
Prepare solutions by slowly adding the solvent to the powder to prevent splashing.
-
-
Experimentation:
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
When conducting experiments, handle all solutions containing this compound within the designated area.
-
Avoid touching your face or personal items while working with the compound.[3]
-
-
Cleanup and Disposal:
-
After completing your work, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Follow the specific disposal plan outlined below for all waste materials.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]
Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal pathway for waste contaminated with this compound.
Disposal Procedures:
-
Liquid Waste: All solutions containing this compound, as well as the first rinse of any contaminated glassware, should be collected in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, should be placed in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All hazardous waste containers must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1] Do not pour any solutions containing this compound down the drain.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. PCSK9-IN-1|2730022-10-1|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. addgene.org [addgene.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
